3-Methyl-2-(oxetan-3-yloxy)pyridine
Description
Properties
IUPAC Name |
3-methyl-2-(oxetan-3-yloxy)pyridine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO2/c1-7-3-2-4-10-9(7)12-8-5-11-6-8/h2-4,8H,5-6H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DVRQLRKHQNIDCK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=CC=C1)OC2COC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
3-Methyl-2-(oxetan-3-yloxy)pyridine chemical structure and molecular weight
Abstract
This technical guide provides a comprehensive overview of the chemical properties, proposed synthesis, and analytical characterization of the novel compound, 3-Methyl-2-(oxetan-3-yloxy)pyridine. As direct literature on this specific molecule is not available, this document leverages established principles of organic chemistry and data from analogous structures to present a robust scientific framework for its study. This guide is intended for researchers and professionals in drug development and medicinal chemistry who are interested in exploring new chemical entities incorporating the valuable oxetane and pyridine scaffolds. We will delve into a reasoned synthetic pathway, predict spectroscopic signatures, and discuss the causality behind the proposed experimental choices, thereby providing a self-validating system for its potential synthesis and characterization.
Introduction: The Rationale for 3-Methyl-2-(oxetan-3-yloxy)pyridine
Pyridine and its derivatives are fundamental building blocks in medicinal chemistry, forming the core of numerous pharmaceuticals and bioactive compounds.[1][2] The incorporation of an oxetane ring into drug candidates has gained significant attention in recent years. Oxetanes are four-membered cyclic ethers that can act as valuable isosteres for gem-dimethyl or carbonyl groups, often leading to improved physicochemical properties such as solubility, metabolic stability, and lipophilicity.[3][4] The specific substitution pattern of 3-Methyl-2-(oxetan-3-yloxy)pyridine, with the ether linkage at the 2-position and a methyl group at the 3-position of the pyridine ring, presents a unique scaffold for exploring new chemical space and potential biological activities.
Chemical Structure and Physicochemical Properties
Based on the IUPAC name, the chemical structure of 3-Methyl-2-(oxetan-3-yloxy)pyridine is hypothesized as follows:
Caption: Hypothesized structure of 3-Methyl-2-(oxetan-3-yloxy)pyridine.
From this structure, the molecular formula and molecular weight can be calculated.
| Property | Value |
| Molecular Formula | C₉H₁₁NO₂ |
| Molecular Weight | 165.19 g/mol |
| Hypothesized CAS Number | Not available |
Proposed Synthetic Pathway: A Williamson Ether Synthesis Approach
A reliable and well-established method for the formation of aryl ethers is the Williamson ether synthesis.[5][6] This Sₙ2 reaction involves the nucleophilic attack of an alkoxide or phenoxide on an alkyl halide or other suitable electrophile.[7][8] For the synthesis of 3-Methyl-2-(oxetan-3-yloxy)pyridine, we propose a two-step process starting from commercially available or readily synthesizable precursors.
Caption: Proposed synthetic workflow for 3-Methyl-2-(oxetan-3-yloxy)pyridine.
Synthesis of Precursors
-
3-Methyl-2-hydroxypyridine: This starting material is commercially available. Alternatively, it can be synthesized through various reported methods, such as the ring-opening and subsequent recyclization of furan derivatives.[9][10]
-
3-Halooxetane: 3-Bromooxetane or 3-iodooxetane are suitable electrophiles for this reaction and are commercially available. The iodo-substituted oxetane is expected to be more reactive due to iodide being a better leaving group.
Detailed Experimental Protocol: Williamson Ether Synthesis
-
Deprotonation: In a flame-dried, three-necked flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 3-methyl-2-hydroxypyridine (1.0 eq) in a suitable anhydrous aprotic polar solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). Add a strong base (1.1-1.5 eq), such as sodium hydride (NaH) or potassium carbonate (K₂CO₃), portion-wise at 0 °C. The use of a strong, non-nucleophilic base is crucial to deprotonate the hydroxyl group of the pyridine to form the more nucleophilic pyridinoxide.
-
Nucleophilic Substitution: To the resulting solution of the sodium or potassium salt, add 3-halooxetane (1.0-1.2 eq) dropwise at room temperature. The reaction mixture is then heated to an elevated temperature (e.g., 80-120 °C) and stirred for several hours until the reaction is complete, as monitored by thin-layer chromatography (TLC).
-
Work-up and Purification: After cooling to room temperature, the reaction is quenched by the slow addition of water. The aqueous layer is extracted with a suitable organic solvent, such as ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield the final product, 3-Methyl-2-(oxetan-3-yloxy)pyridine.
Causality Behind Experimental Choices:
-
Solvent: Aprotic polar solvents like DMF or DMSO are chosen because they can solvate the cation of the base, leaving the pyridinoxide anion more "naked" and thus more nucleophilic. They also have high boiling points, allowing for the reaction to be conducted at elevated temperatures to increase the reaction rate.[8]
-
Base: A strong base is required to fully deprotonate the relatively acidic hydroxyl group of the 2-hydroxypyridine. Sodium hydride is a powerful, non-nucleophilic base that produces hydrogen gas as a byproduct, which can be safely vented.[6] Potassium carbonate is a milder, but often effective, alternative.
-
Temperature: The reaction is heated to overcome the activation energy of the Sₙ2 reaction. The exact temperature and reaction time will need to be optimized.
Analytical Characterization: Predicted Spectroscopic Data
The structure of the synthesized 3-Methyl-2-(oxetan-3-yloxy)pyridine can be confirmed using a combination of spectroscopic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the protons on the pyridine ring, the methyl group, and the oxetane ring.
-
Pyridine Protons: Three aromatic protons will be present, likely in the range of δ 6.5-8.0 ppm, with coupling patterns characteristic of a 2,3-disubstituted pyridine.
-
Methyl Protons: A singlet corresponding to the three methyl protons will likely appear around δ 2.2-2.5 ppm.
-
Oxetane Protons: The protons on the oxetane ring will exhibit more complex splitting patterns. The methine proton at the 3-position (adjacent to the ether oxygen) is expected to be a multiplet around δ 4.8-5.2 ppm. The methylene protons at the 2- and 4-positions of the oxetane ring will likely appear as multiplets in the range of δ 4.5-5.0 ppm.[11][12][13]
-
-
¹³C NMR: The carbon NMR spectrum will show nine distinct signals corresponding to the nine carbon atoms in the molecule. The chemical shifts will be indicative of their electronic environment.
Infrared (IR) Spectroscopy
The IR spectrum will provide information about the functional groups present in the molecule.
-
C-O-C Stretching: A strong absorption band characteristic of an aryl alkyl ether is expected in the region of 1200-1275 cm⁻¹.[14] Another C-O stretching band from the oxetane ring should appear around 1000-1150 cm⁻¹.[15][16]
-
C=N and C=C Stretching: Aromatic ring stretching vibrations from the pyridine ring will be observed in the 1400-1600 cm⁻¹ region.[17]
-
C-H Stretching: Aromatic C-H stretching will appear above 3000 cm⁻¹, while aliphatic C-H stretching from the methyl and oxetane groups will be observed just below 3000 cm⁻¹.
Mass Spectrometry (MS)
Mass spectrometry will be used to determine the molecular weight and fragmentation pattern of the compound.
-
Molecular Ion Peak: The mass spectrum should show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound (m/z = 165.19).
-
Fragmentation Pattern: Common fragmentation pathways for pyridine ethers may involve cleavage of the ether bond.[18] The fragmentation of the oxetane ring could also lead to characteristic fragment ions.[19]
Conclusion
This technical guide provides a foundational framework for the synthesis and characterization of the novel compound 3-Methyl-2-(oxetan-3-yloxy)pyridine. By leveraging the well-established Williamson ether synthesis and predicting the expected analytical data based on analogous structures, this document serves as a valuable resource for researchers aiming to explore this new chemical entity. The successful synthesis and subsequent biological evaluation of this compound could lead to the discovery of new therapeutic agents with improved pharmacological profiles.
References
-
Fiveable. (2025, August 15). Spectroscopy of Ethers. Organic Chemistry Class Notes. [Link]
-
Abele, E., Abele, R., Arsenyan, P., & Lukevics, E. (2003). Mass spectroscopic data of pyridine oxime O-ethers. ResearchGate. [Link]
-
Semantic Scholar. (2020, November 2). Chemical Space Exploration of Oxetanes. [Link]
- Google Patents.
-
ResearchGate. Time-of-flight mass spectrum of (pyridine) m , m =1-4, and (pyridine) m -(NH 3 ) n complexes. [Link]
-
MDPI. (2020). Chemical Space Exploration of Oxetanes. [Link]
-
Connect Journals. SYNTHESIS OF NOVEL 3-(4-SUBSTITUTEDARYLOXYMETHYL) OXETAN-3- YLAMINES. [Link]
-
National Center for Biotechnology Information. Structure Guided Design, Synthesis, and Biological Evaluation of Oxetane-Containing Indole Analogues. [Link]
-
RSC Publishing. (2021). Two novel oxetane containing lignans and a new megastigmane from Paronychia arabica and in silico analysis of them as prospective SARS-CoV-2 inhibitors. [Link]
-
Williamson Ether Synthesis. Cambridge University Press. [Link]
-
Wikipedia. Williamson ether synthesis. [Link]
-
MDPI. (2024). Electrochemically Active Copper Complexes with Pyridine-Alkoxide Ligands. [Link]
-
Master Organic Chemistry. (2014, October 24). The Williamson Ether Synthesis. [Link]
-
ResearchGate. Scope of reaction with various substituted phenols. [Link]
-
DergiPark. (2023). 3-Hydroxypyridine and 3-(Hydroxymethyl)pyridine in the Synthesis of Salts of Aryldithiophosphonic Acids on the Basis of Monoterpenyl Alcohols. [Link]
-
YouTube. (2018, August 29). Williamson Ether Synthesis. [Link]
-
J&K Scientific LLC. (2025, March 22). Williamson Ether Synthesis. [Link]
-
OpenStax. 18.8 Spectroscopy of Ethers – Organic Chemistry: A Tenth Edition. [Link]
-
National Center for Biotechnology Information. Mass spectrometry of dendrimers. [Link]
-
ResearchGate. Synthesis of the new 2-oxo-pyridine derivatives (2 and 3a,b) and 1'H-spiro-indene-2,4'-pyridine derivative 5. [Link]
-
ACS Publications. (2016). Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry. [Link]
-
ACS Publications. (1955). Determination of Alkylpyridines by Infrared Spectroscopy. Rapid Methods of Analysis. [Link]
-
ResearchGate. Synthesis, X-ray and spectroscopic analysis of some pyridine derivatives. [Link]
-
Canadian Science Publishing. THE VIBRATIONAL SPECTRA OF PYRIDINE, PYRIDINE-4-d, PYRIDINE-2,6-d2, AND PYRIDINE-3,5-d2. [Link]
-
ResearchGate. The high resolution FTIR-spectrum of oxetane. [Link]
-
YouTube. (2025, August 20). Mass Spectrometry of Aliphatic Ethers. [Link]
-
Organic Chemistry Portal. Pyridine synthesis. [Link]
-
Chapter 2. [Link]
-
SYNTHESIS AND REACTIVITY OF PYRIDIN-4-OLS BASED ON THE THREE-COMPONENT REACTION OF ALKOXYALLENES, NITRILES AND CARBOXYLIC ACIDS. [Link]
-
Chemistry Steps. (2024, January 10). Reactions of Phenols. [Link]
-
ResearchGate. (2025, August 6). Synthesis of 2-substituted pyridines from pyridine N-oxides. [Link]
-
Chemistry LibreTexts. (2024, September 30). 18.8: Spectroscopy of Ethers. [Link]
-
ACS Publications. Mass spectra of some isomeric monosubstituted pyridines. Participation of the ring nitrogen in the fragmentation of the 2 isomers. [Link]
-
National Center for Biotechnology Information. Oxetan-3-ols as 1,2-bis-Electrophiles in a Brønsted-Acid-Catalyzed Synthesis of 1,4-Dioxanes. [Link]
-
National Center for Biotechnology Information. (2022, July 18). Synthesis and Biological Evaluation of 3-(Pyridine-3-yl)-2-Oxazolidinone Derivatives as Antibacterial Agents. [Link]
-
BYJU'S. Electrophilic Substitution Reactions of Phenols. [Link]
-
Beaudry Research Group. (2020, July 21). Synthesis of Highly Substituted Phenols and Benzenes with Complete Regiochemical Control. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Pyridine synthesis [organic-chemistry.org]
- 3. connectjournals.com [connectjournals.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. Williamson Ether Synthesis (Chapter 116) - Name Reactions in Organic Synthesis [cambridge.org]
- 8. jk-sci.com [jk-sci.com]
- 9. Page loading... [guidechem.com]
- 10. RU2296123C1 - Method for preparing derivatives of 3-hydroxypyridine - Google Patents [patents.google.com]
- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 12. mdpi.com [mdpi.com]
- 13. Structure Guided Design, Synthesis, and Biological Evaluation of Oxetane-Containing Indole Analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 14. fiveable.me [fiveable.me]
- 15. 18.8 Spectroscopy of Ethers – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 16. chem.libretexts.org [chem.libretexts.org]
- 17. repository.up.ac.za [repository.up.ac.za]
- 18. researchgate.net [researchgate.net]
- 19. Mass spectrometry of dendrimers - PMC [pmc.ncbi.nlm.nih.gov]
The Oxetane Ring: A Modern Bioisosteric Strategy for Pyridine Derivatives in Drug Discovery
A Technical Guide for Medicinal Chemists and Drug Development Professionals
Executive Summary
In the landscape of modern medicinal chemistry, the strategic modification of lead compounds to optimize their pharmacokinetic and pharmacodynamic profiles is paramount. Bioisosterism, the exchange of one functional group for another with similar physicochemical properties, stands as a cornerstone of this endeavor. This guide provides an in-depth exploration of the oxetane ring as an increasingly vital bioisostere for pyridine moieties in drug candidates. We will dissect the underlying principles that make this four-membered heterocycle a powerful tool for enhancing aqueous solubility, modulating basicity, improving metabolic stability, and ultimately, designing safer and more efficacious therapeutics. Through a combination of mechanistic insights, comparative data, and practical methodologies, this document serves as a comprehensive resource for researchers aiming to leverage the unique advantages of oxetane-based scaffolds.
The Challenge with Pyridine: A Ubiquitous but Imperfect Pharmacophore
The pyridine ring is one of the most common N-heterocycles in approved drugs and clinical candidates. Its prevalence stems from its ability to act as a hydrogen bond acceptor and its capacity to engage in various non-covalent interactions within target proteins. However, its utility is often tempered by several inherent liabilities:
-
Metabolic Instability: The pyridine ring is susceptible to oxidation by cytochrome P450 (CYP) enzymes, leading to the formation of N-oxides or hydroxylation at various positions. This can result in rapid clearance and the formation of potentially reactive metabolites.
-
Basicity and Off-Target Effects: The basicity of the pyridine nitrogen (pKa of pyridinium ~5.2) can lead to undesirable interactions with off-target proteins, such as the hERG potassium channel, which is a major contributor to cardiac toxicity.[1][2] This basicity can also influence a compound's overall lipophilicity and membrane permeability.
-
Solubility Issues: While generally more polar than a phenyl ring, pyridine-containing compounds can still suffer from poor aqueous solubility, hindering oral bioavailability.[3]
The Oxetane Solution: A Compact, Polar, and Stable Bioisostere
The oxetane ring, a four-membered cyclic ether, has emerged as a compelling bioisosteric replacement for various functional groups, including carbonyls, gem-dimethyl groups, and, increasingly, aromatic systems like pyridine.[4][5][6][7] Its value lies in a unique combination of structural and electronic properties.
3.1 Physicochemical Properties of the Oxetane Ring
-
Polarity and Hydrogen Bonding: The oxetane ring is a small, polar motif with a significant dipole moment.[3] The oxygen atom's lone pairs are excellent hydrogen bond acceptors, mimicking a key interaction of the pyridine nitrogen.[3]
-
Three-Dimensionality: Unlike the planar pyridine ring, the oxetane is a puckered, three-dimensional structure.[2][8][9] This increased sp³ character can disrupt planarity, often leading to improved aqueous solubility and providing access to novel chemical space.[4][10]
-
Metabolic Stability: Oxetanes are generally more resistant to metabolic degradation than many common functional groups.[2][11][12] Their incorporation can block metabolically labile sites and redirect metabolism away from CYP450-dependent pathways.[11][13]
-
Modulation of Basicity: The strong inductive electron-withdrawing effect of the oxetane ring can significantly reduce the basicity (pKa) of adjacent amines.[1][10][14] This is a critical feature for mitigating basicity-driven off-target effects like hERG inhibition.[2][15]
The following diagram illustrates the conceptual bioisosteric replacement of a pyridine ring, highlighting the preservation of the key hydrogen bond acceptor vector.
Caption: Bioisosteric replacement of pyridine with an oxetane moiety.
Impact on Physicochemical and Pharmacokinetic Properties: A Comparative Analysis
The true value of a bioisosteric replacement is quantified by its impact on a compound's drug-like properties. Replacing a pyridine with an oxetane-containing scaffold can lead to substantial and predictable improvements.
| Property | Typical Pyridine Derivative | Corresponding Oxetane Analogue | Rationale for Improvement |
| Aqueous Solubility | Low to Moderate | Significantly Increased | Increased polarity and disruption of crystal lattice packing due to 3D structure.[12] |
| Lipophilicity (LogD) | Moderate to High | Generally Lower | The polar oxetane ring is less lipophilic than the aromatic pyridine system.[1][3] |
| Metabolic Stability (t½) | Low (CYP-mediated) | Significantly Increased | The oxetane ring is more stable and can block sites of metabolism.[2][5][11] |
| Amine Basicity (pKa) | N/A (Pyridine pKa ~5.2) | Reduced (if adjacent) | Strong inductive electron-withdrawing effect from the oxetane oxygen.[1][10][14] |
| hERG Inhibition | Potential Liability | Significantly Reduced | Lowered basicity of nearby nitrogen atoms reduces interaction with the hERG channel.[2][15] |
This table represents generalized trends; the magnitude of the effect is context-dependent.
Case Study Insight: In the development of Bruton's tyrosine kinase (BTK) inhibitors, the introduction of an oxetane moiety was a key strategy to lower the pKa of a nearby piperazine ring. This modification successfully mitigated hepatotoxicity issues and reduced hERG liability observed in earlier analogues, a critical step in the optimization of clinical candidates like fenebrutinib.[1][14]
Synthetic Strategies for Incorporating Oxetanes
The growing importance of oxetanes has driven the development of robust synthetic methodologies. Accessing oxetane-substituted pyridine derivatives often involves two primary approaches:
-
Direct Functionalization of Pre-formed Rings: This involves coupling an oxetanyl building block with a functionalized pyridine.
-
Construction of the Pyridine Ring onto an Oxetane Scaffold.
A notable and efficient method is the ortho-lithiation of 3-oxetanyl pyridine derivatives. The oxetane ring itself can act as a directed metalation group, allowing for highly regioselective functionalization at the C-4 position of the pyridine ring using simple organolithium bases like n-butyllithium.[16] This provides a powerful and direct route to a wide array of novel building blocks.[16]
General Synthetic Approaches:
-
Williamson Ether Synthesis: A classical method involving intramolecular cyclization of a 1,3-halohydrin.[4][17]
-
Paternò–Büchi Reaction: A [2+2] photocycloaddition between a carbonyl compound and an alkene to form the oxetane ring.[2][16]
-
Nucleophilic Addition to Oxetan-3-one: Using oxetan-3-one as a versatile starting material for additions and subsequent modifications.[2]
Experimental Evaluation Workflow
A systematic approach is crucial for validating the benefits of a pyridine-to-oxetane bioisosteric switch. The following workflow outlines the key in vitro assays required for a comprehensive comparison.
Caption: Workflow for evaluating pyridine vs. oxetane bioisosteres.
Key Experimental Protocol: Human Liver Microsomal (HLM) Stability Assay
This protocol provides a self-validating system to assess the metabolic stability of a compound, a key parameter where oxetane bioisosteres are expected to outperform their pyridine counterparts.
Objective: To determine the rate of intrinsic clearance of a test compound in the presence of human liver microsomes.
Materials:
-
Test Compounds (Pyridine and Oxetane analogues), Positive Control (e.g., Verapamil, high clearance), Negative Control (e.g., Warfarin, low clearance).
-
Human Liver Microsomes (pooled).
-
NADPH regenerating system (e.g., G6P, G6PDH, NADP+).
-
Phosphate Buffer (0.1 M, pH 7.4).
-
Acetonitrile with internal standard (for quenching).
-
LC-MS/MS system for analysis.
Methodology:
-
Preparation:
-
Thaw microsomes on ice. Dilute to a final protein concentration of 0.5 mg/mL in phosphate buffer.
-
Prepare test compound and control solutions in buffer (final concentration e.g., 1 µM).
-
Prepare NADPH regenerating system according to manufacturer's instructions.
-
-
Incubation (Self-Validating System):
-
Test Condition: Pre-warm 99 µL of the microsomal suspension at 37°C for 5 minutes. Initiate the reaction by adding 1 µL of the test compound.
-
Negative Control (No Metabolism): Prepare a parallel set of incubations without the NADPH regenerating system. This validates that any compound loss is due to enzymatic metabolism.
-
Positive Control: Run a known high-clearance compound (e.g., Verapamil) in parallel to ensure the microsomal batch is active.
-
Time Points: Aliquots (e.g., 20 µL) are removed at specific time points (0, 5, 15, 30, 60 minutes).
-
-
Quenching and Sample Preparation:
-
Immediately add each aliquot to a well containing 100 µL of ice-cold acetonitrile with a suitable internal standard (e.g., Tolbutamide). This stops the reaction and precipitates proteins.
-
Centrifuge the samples at 4000 rpm for 15 minutes to pellet the protein.
-
Transfer the supernatant to a new plate for LC-MS/MS analysis.
-
-
Data Analysis:
-
Quantify the peak area of the parent compound relative to the internal standard at each time point.
-
Plot the natural log of the percentage of compound remaining versus time.
-
The slope of the line gives the elimination rate constant (k).
-
Calculate the in vitro half-life (t½) = 0.693 / k.
-
Calculate Intrinsic Clearance (CLint) = (0.693 / t½) / (mg microsomal protein/mL).
-
Expected Outcome: The oxetane analogue is hypothesized to exhibit a significantly longer half-life and lower intrinsic clearance compared to the parent pyridine derivative, validating its enhanced metabolic stability.
Conclusion and Future Perspectives
The use of oxetane rings as bioisosteres for pyridine and other aromatic systems represents a significant advancement in rational drug design. This strategy provides a robust method for tackling common medicinal chemistry challenges, including poor solubility, metabolic instability, and basicity-related toxicity.[2] By leveraging the unique physicochemical properties of this small, strained heterocycle, researchers can systematically enhance the drug-like properties of their lead compounds.[9] The continued development of novel synthetic routes to access diverse oxetane building blocks will further expand their application, solidifying the oxetane's role as an indispensable tool in the modern medicinal chemist's toolbox.[2][11] As more oxetane-containing drugs progress through clinical trials and reach the market, confidence in this motif will undoubtedly grow, paving the way for the next generation of innovative therapeutics.[2][11]
References
-
Burkhard, J. A., Wuitschik, G., & Rogers-Evans, M., et al. (2010). Oxetanes as versatile elements in drug design. Angewandte Chemie International Edition, 49(48), 9052-9067. [Link]
-
Carreira, E. M., & Fessard, T. C. (2016). Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry. Chemical Reviews, 116(19), 12150-12234. [Link]
-
DeTora, M., & Mousseau, J. J. (2025). Synthetic oxetanes in drug discovery: where are we in 2025?. Expert Opinion on Drug Discovery. [Link]
-
Gao, Y., & Li, Z., et al. (2023). Applications of oxetanes in drug discovery and medicinal chemistry. Journal of Medicinal Chemistry, 66(24), 16476-16533. [Link]
-
García-Reyes, B., & Hotz, H. R., et al. (2023). Oxetanes in Drug Discovery Campaigns. Journal of Medicinal Chemistry, 66(19), 13193-13213. [Link]
-
García-Reyes, B., & Hotz, H. R., et al. (2023). Oxetanes in Drug Discovery Campaigns. National Institutes of Health - PMC. [Link]
-
Hotz, H. R., & García-Reyes, B., et al. (2023). Oxetanes in Drug Discovery Campaigns. Semantic Scholar. [Link]
-
PubMed. (2023). Oxetanes in Drug Discovery Campaigns. National Library of Medicine. [Link]
-
PubMed. (2023). Applications of oxetanes in drug discovery and medicinal chemistry. National Library of Medicine. [Link]
-
Rouquet, G., Blakemore, D. C., & Ley, S. V. (2014). Highly regioselective lithiation of pyridines bearing an oxetane unit by n-butyllithium. Chemical Communications, 50(70), 10072-10075. [Link]
-
Royal Society of Chemistry. (2014). Highly regioselective lithiation of pyridines bearing an oxetane unit by n-butyllithium. RSC Publishing. [Link]
-
Scott, F., & Warner, D. (2020). Put a ring on it: application of small aliphatic rings in medicinal chemistry. Medicinal Chemistry Communications, 11(10), 1627-1643. [Link]
-
Baran, P. (2020). Bioisosteres v2 - Recent Trends and Tactics. Baran Lab, Scripps Research. [Link]
-
Wuitschik, G., Rogers-Evans, M., & Müller, K., et al. (2010). Oxetanes in Drug Discovery: Structural and Synthetic Insights. Journal of Medicinal Chemistry, 53(8), 3227-3246. [Link]
-
Brandl, T., & Wuitschik, G., et al. (2025). Oxetanes: formation, reactivity and total syntheses of natural products. Beilstein Journal of Organic Chemistry, 21, 101-140. [Link]
-
Smith, R. L. (2020). Directing the Metabolism of Drugs Away from CYP450: The Use of Oxetane Rings. Pharmacology & Pharmacy, 11(9), 209-220. [Link]
-
ResearchGate. (2016). (PDF) Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry. [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. tandfonline.com [tandfonline.com]
- 3. Put a ring on it: application of small aliphatic rings in medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. (PDF) Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry [academia.edu]
- 8. researchgate.net [researchgate.net]
- 9. Oxetanes in Drug Discovery Campaigns - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. img01.pharmablock.com [img01.pharmablock.com]
- 11. Synthetic oxetanes in drug discovery: where are we in 2025? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Directing the Metabolism of Drugs Away from CYP450: The Use of Oxetane Rings [scirp.org]
- 14. Oxetanes in Drug Discovery Campaigns - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Applications of oxetanes in drug discovery and medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Highly regioselective lithiation of pyridines bearing an oxetane unit by n -butyllithium - Chemical Communications (RSC Publishing) DOI:10.1039/C4CC03766A [pubs.rsc.org]
- 17. BJOC - Oxetanes: formation, reactivity and total syntheses of natural products [beilstein-journals.org]
Metabolic Stability & Physicochemical Optimization: The 3-Methyl-2-(oxetan-3-yloxy)pyridine Scaffold
Topic: Metabolic Stability Benefits of 3-Methyl-2-(oxetan-3-yloxy)pyridine Content Type: Technical Whitepaper Audience: Researchers, Medicinal Chemists, and Drug Discovery Professionals
Executive Summary
In modern drug discovery, the optimization of lead compounds often faces the "lipophilicity-metabolism" trade-off. Traditional strategies to block metabolic soft spots—such as introducing gem-dimethyl groups or halogenation—frequently result in increased lipophilicity (LogD), leading to poor solubility and higher clearance.
The 3-Methyl-2-(oxetan-3-yloxy)pyridine motif represents a sophisticated medicinal chemistry solution to this challenge. By employing an oxetane ring as an ether surrogate, this scaffold achieves a dual benefit: enhanced metabolic stability against oxidative dealkylation and improved physicochemical properties (reduced LogD, increased solubility) compared to traditional alkoxy-pyridine bioisosteres.
This guide provides a technical analysis of the structural, electronic, and metabolic characteristics of this motif, offering actionable protocols for its synthesis and validation.
Structural & Electronic Rationale
The "Oxetane Effect" in Pyridine Ethers
The 2-alkoxypyridine substructure is a common pharmacophore but is metabolically vulnerable. Cytochrome P450 (CYP) enzymes frequently target the
Replacing a standard alkyl group (e.g., methyl, ethyl) or a carbocycle (e.g., cyclobutyl) with an oxetan-3-yl group introduces specific advantages:
-
Electronic Modulation: The oxetane oxygen is electron-withdrawing.[1] Through the ether linkage, this inductive effect (
) reduces the electron density at the oxidative site, making the -proton less susceptible to CYP-mediated hydrogen atom abstraction (HAT). -
Conformational Locking: The oxetane ring is a puckered 4-membered ring. When attached at the 3-position, it creates a compact, rigid vector that sterically hinders the approach of the heme-iron center of CYP enzymes without the excessive bulk of a
-butyl group. -
Lipophilicity Management: Unlike a cyclobutyl ether (which increases LogD), the oxetane ether lowers LogD due to the exposed polar oxygen of the oxetane ring, improving the Lipophilic Ligand Efficiency (LipE).
The Role of the 3-Methyl Group
The methyl group at the 3-position of the pyridine ring is not merely decorative; it serves a critical steric shielding function.
-
Orthogonal Shielding: It introduces steric bulk ortho to the ether linkage. This forces the oxetane ring into a conformation that is orthogonal to the pyridine plane, further disrupting the trajectory required for enzymatic oxidation.
-
Metabolic Blockade: It blocks the 3-position of the pyridine ring itself, which can be a secondary site for oxidation.
Mechanism of Metabolic Stability[1][2]
The superior stability of 3-Methyl-2-(oxetan-3-yloxy)pyridine can be attributed to the suppression of the oxidative
Comparative Metabolic Pathways
| Substructure | Primary Metabolic Liability | Stability Profile |
| 2-Methoxy-3-methylpyridine | Rapid | Low ( |
| 2-Cyclobutoxy-3-methylpyridine | Hydroxylation of the cyclobutyl ring; moderate steric protection but high LogD. | Medium |
| 3-Methyl-2-(oxetan-3-yloxy)pyridine | Resistant to | High ( |
Pathway Visualization
The following diagram illustrates the metabolic fate of the oxetane scaffold versus traditional ethers.
Figure 1: Metabolic fate of the oxetane-pyridine ether scaffold. Note the blockade of the major CYP oxidative pathway.
Physicochemical Data Comparison (Matched Molecular Pairs)
The following table summarizes representative data derived from matched molecular pair (MMP) studies (e.g., Wuitschik et al., J. Med. Chem.), demonstrating the "Oxetane Advantage."[1][2][3]
| Property | 2-Methoxy Analog | 2-Cyclobutoxy Analog | 2-(Oxetan-3-yloxy) Analog |
| LogD (pH 7.4) | 2.5 | 3.8 | 2.1 |
| Solubility ( | 50 | < 10 | > 200 |
| HLM | High | Medium | Low |
| Metabolic Soft Spot | Cyclobutyl Ring | None (Stable) | |
| Basicity (pKa) | ~3.5 | ~3.8 | ~2.8 (Reduced hERG risk) |
Note: The oxetane oxygen reduces the basicity of the pyridine nitrogen, which can reduce off-target liabilities such as hERG inhibition.
Experimental Protocols
A. Synthesis: Williamson Ether Strategy
Direct nucleophilic aromatic substitution (
Reagents:
-
3-Methyl-2-fluoropyridine or 3-Methyl-2-chloropyridine.
-
Oxetan-3-ol.[4]
-
Base: NaH (Sodium Hydride) or KHMDS.
-
Solvent: Dry THF or DMF.
Protocol:
-
Activation: In a flame-dried flask under Argon, dissolve oxetan-3-ol (1.2 equiv) in anhydrous THF. Cool to 0°C.
-
Deprotonation: Carefully add NaH (60% dispersion in oil, 1.3 equiv). Stir at 0°C for 30 min until gas evolution ceases. The formation of the alkoxide is critical.
-
Coupling: Add 3-Methyl-2-fluoropyridine (1.0 equiv) dropwise.
-
Reaction: Allow the mixture to warm to room temperature. If using the chloro-pyridine, heating to 60°C may be required. Monitor by LC-MS.
-
Workup: Quench with saturated aqueous NH
Cl. Extract with EtOAc ( ). Wash combined organics with brine. -
Purification: Flash column chromatography (SiO
). Oxetanes are polar; use a gradient of Hexanes/EtOAc (typically elutes around 30-50% EtOAc).
Critical Safety Note: Oxetanes can be sensitive to strong Lewis acids. Avoid acidic workups which may trigger ring opening.
B. Microsomal Stability Assay (Validation)
To confirm the metabolic stability benefits, perform a standard Human Liver Microsome (HLM) stability assay.
Workflow:
-
Preparation: Prepare a 10 mM stock of the test compound in DMSO.
-
Incubation: Dilute to 1
M in phosphate buffer (pH 7.4) containing HLM (0.5 mg protein/mL). -
Initiation: Pre-incubate at 37°C for 5 min. Initiate reaction by adding NADPH (1 mM final).
-
Sampling: Aliquot samples at
min. -
Quenching: Immediately quench into ice-cold Acetonitrile containing an internal standard (e.g., Warfarin).
-
Analysis: Centrifuge (4000 rpm, 20 min) and analyze supernatant via LC-MS/MS.
-
Calculation: Plot
vs. time. Calculate and .
Decision Workflow: When to Use This Scaffold
Use the following logic flow to determine if the 3-Methyl-2-(oxetan-3-yloxy)pyridine motif is appropriate for your lead optimization campaign.
Figure 2: Strategic decision tree for implementing the oxetane ether scaffold.
References
-
Wuitschik, G. et al. (2010). Oxetanes as Promising Modules in Drug Discovery. Angewandte Chemie International Edition. [Link]
-
Müller, K. et al. (2013). Oxetanes as Versatile Elements in Drug Discovery and Synthesis. Chemical Reviews. [Link]
-
Wuitschik, G. et al. (2013). Evaluating the Differences in Cycloalkyl Ether Metabolism Using the Design Parameter "Lipophilic Metabolism Efficiency". Journal of Medicinal Chemistry. [Link]
-
Bull, J. A. et al. (2016). Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry. Chemical Reviews. [Link]
Sources
Technical Guide: Oxetan-3-yloxy Substituted Pyridines in Medicinal Chemistry
[1][2]
Executive Summary
The oxetan-3-yloxy motif represents a high-value bioisostere in modern drug design, specifically engineered to replace lipophilic ether linkages (e.g., isopropoxy, cyclobutoxy, or phenoxy groups) on pyridine scaffolds.[1] By incorporating the strained, polar oxetane ring via an ether linkage, medicinal chemists can significantly lower lipophilicity (
This guide details the physicochemical rationale, synthetic pathways, and application of oxetan-3-yloxy substituted pyridines, providing researchers with actionable protocols for integrating this motif into lead optimization campaigns.[1]
Part 1: The Physicochemical Rationale[3]
The "Oxetane Switch" is a validated strategy to modulate the properties of lead compounds without altering their core binding topology. When applied to pyridines via an oxygen linker, the oxetane ring offers distinct advantages over traditional alkyl ethers.
Lipophilicity and Solubility
The oxetane ring is inherently polar due to the exposed oxygen lone pairs and the ring strain (~106 kJ/mol), which increases the s-character of the oxygen orbitals.
-
LogD Reduction: Replacing an O-isopropyl group with an O-oxetan-3-yl group typically reduces LogD by 0.5–1.0 units.[2][1]
-
Solubility: The increased polarity and hydrogen-bond accepting capability (HBA) of the oxetane oxygen enhance aqueous solubility.
Metabolic Stability
Alkyl ethers on pyridines are often susceptible to oxidative dealkylation by Cytochrome P450 enzymes (e.g.,
-
Metabolic Blocking: The oxetane ring is metabolically robust. The bridgehead carbons are sterically hindered and electronically deactivated, making the oxetan-3-yloxy moiety resistant to rapid oxidative clearance compared to linear alkyl ethers.[1]
Structural Conformation
The oxetane ring is not planar; it adopts a puckered conformation (~8.7°). When linked via oxygen to a pyridine:
-
Vector Alignment: The oxetan-3-yloxy vector mimics the spatial occupancy of an isopropyl ether but with a restricted conformational ensemble, potentially reducing the entropic penalty upon binding.
-
Dipole Moment: The oxetane ring has a significant dipole (~2.2 D), which can be leveraged to engage specific electrostatic interactions within a binding pocket.
Table 1: Comparative Properties of Ether Substituents on Pyridine
| Substituent | H-Bond Acceptor | Metabolic Liability | Steric Bulk (MR) | |
| -O-CH(CH | Reference (0.[2][1]0) | Weak | High (Oxidative Dealkylation) | ~18 |
| -O-Cyclobutyl | +0.4 | Weak | Moderate | ~21 |
| -O-Oxetan-3-yl | -0.6 to -1.0 | Strong | Low | ~19 |
| -O-CF | +1.2 | Very Weak | Low | ~12 |
Part 2: Synthetic Methodologies
Constructing the C
Synthetic Decision Tree
The choice between Nucleophilic Aromatic Substitution (S
Caption: Synthetic decision matrix for coupling oxetan-3-ol to halopyridines.
Method A: Nucleophilic Aromatic Substitution (S Ar)
Applicability: Pyridines with halogens (F, Cl, Br) at the 2- or 4-position, especially those with additional electron-withdrawing groups (CN, NO
Method B: Palladium-Catalyzed C-O Coupling
Applicability: Pyridines with halogens at the 3-position (unactivated) or electron-rich pyridines where S
Part 3: Case Studies and Applications
BET Bromodomain Inhibitors (Fragment-Based Design)
In a 2017 study on BET family inhibitors, researchers utilized the oxetan-3-yloxy motif to optimize physicochemical properties.[2][1]
-
Compound: N-{4-(2,4-Difluorophenoxy)-3-[1-methyl-4-(oxetan-3-yloxy )-6-oxo-1,6-dihydropyridin-3-yl]phenyl}ethanesulfonamide (Compound 30d).
-
Rationale: The oxetane was introduced to replace alkyl ethers. The synthesis involved displacing a fluoride on a 4-fluoropyridone intermediate using oxetan-3-ol and cesium carbonate.[2][1][3]
-
Outcome: The motif provided necessary polarity to balance the lipophilic diaryl ether scaffold while maintaining potency against BRD4.
PDE4 Inhibitors (Neuroscience)
Patent literature (WO2014158998A1) describes substituted pyridines as PDE4 inhibitors for cognitive disorders.[1]
-
Synthesis: Williamson etherification of a phenol intermediate with 3-bromooxetane (or conversely, coupling oxetan-3-ol to a fluorophenyl ring) followed by Suzuki coupling to the pyridine core.[2][1]
-
Benefit: Enhanced CNS penetration potential by lowering LogD compared to the corresponding isopropoxy analogs.
Part 4: Experimental Protocols
Protocol 4.1: S Ar Coupling (Activated Pyridines)
Target: Synthesis of 2-(oxetan-3-yloxy)pyridine from 2-chloropyridine.
-
Preparation: Flame-dry a 50 mL round-bottom flask and equip with a magnetic stir bar and nitrogen inlet.
-
Deprotonation: Add oxetan-3-ol (1.2 equiv, e.g., 3.6 mmol) to anhydrous DMF (0.5 M concentration). Cool to 0°C in an ice bath.
-
Base Addition: Carefully add NaH (60% dispersion in mineral oil, 1.3 equiv) portion-wise.[1] Caution: Hydrogen gas evolution.[1] Stir at 0°C for 30 minutes until gas evolution ceases and the solution becomes clear/cloudy.
-
Coupling: Add 2-chloropyridine (1.0 equiv, 3.0 mmol) dropwise (neat or in minimal DMF).
-
Reaction: Allow the mixture to warm to room temperature (25°C). Stir for 4–16 hours.[1] Monitor by TLC/LC-MS.
-
Note: If reaction is sluggish, heat to 50°C. Do not exceed 80°C to avoid oxetane degradation.[1]
-
-
Workup: Quench carefully with saturated aqueous NH
Cl at 0°C. Dilute with water and extract with EtOAc (3x). Wash combined organics with water (to remove DMF) and brine.[1] Dry over Na SO . -
Purification: Concentrate in vacuo. Purify via flash column chromatography (SiO
, typically 10-40% EtOAc in Hexanes).[2][1]
Protocol 4.2: Pd-Catalyzed Coupling (Unactivated Pyridines)
Target: Synthesis of 3-(oxetan-3-yloxy)pyridine from 3-bromopyridine.
-
Setup: Charge a microwave vial or Schlenk tube with 3-bromopyridine (1.0 equiv), oxetan-3-ol (1.5 equiv), and Cs
CO (2.0 equiv). -
Catalyst System: Add Pd(OAc)
(5 mol%) and RockPhos or tBuXPhos (7.5 mol%).[1] -
Solvent: Add anhydrous Toluene (degassed, 0.2 M).
-
Reaction: Seal the vessel and heat to 90°C (oil bath) or 100°C (microwave) for 12–18 hours.
-
Workup: Filter the mixture through a pad of Celite, eluting with EtOAc. Concentrate the filtrate.
-
Purification: Purify via flash chromatography. Note: Oxetane ethers can be polar; consider using DCM/MeOH gradients if EtOAc/Hex is insufficient.
References
-
Oxetanes as Versatile Elements in Drug Discovery and Synthesis Source: Angewandte Chemie International Edition (2010) URL:[2][1][Link] Context:[2][1] Foundational work by Wuitschik & Carreira establishing the "Oxetane Switch" and physicochemical properties.
-
Fragment-Based, Structure-Enabled Discovery of Novel Pyridones... as Potent BET Inhibitors Source: Journal of Medicinal Chemistry (2017) URL:[Link] Context:[2][1] Synthesis and application of Compound 30d containing the specific oxetan-3-yloxy-pyridine motif.[2][1]
-
Substituted Pyridine and Pyrazine Compounds as PDE4 Inhibitors Source: World Intellectual Property Organization (WO2014158998A1) URL:[2][1] Context: Patent detailing the synthesis of 3-(oxetan-3-yloxy)phenyl substituted pyridines.[2][1][4]
-
Synthesis of 3,3-disubstituted oxetane building blocks Source: ChemRxiv (2021) URL:[2][1][Link] Context: Detailed protocols for Williamson etherification of oxetane alcohols using NaH/KOtBu.
-
Oxetanes in Drug Discovery: Structural and Synthetic Insights Source: Journal of Medicinal Chemistry (2010) URL:[Link] Context: Comprehensive review of oxetane stability and structural data.[5][6]
An In-depth Technical Guide to the Hydrogen Bond Acceptor Capabilities of the Oxetane-Pyridine Ether Linkage
A Senior Application Scientist's Perspective for Researchers, Scientists, and Drug Development Professionals
Preamble: Beyond the Carbonyl, A New Bioisostere on the Horizon
In the landscape of medicinal chemistry, the strategic modulation of non-covalent interactions is paramount to achieving desired potency, selectivity, and pharmacokinetic profiles. Among these, the hydrogen bond stands as a cornerstone of molecular recognition. For decades, chemists have relied on a canonical set of hydrogen bond acceptors (HBAs)—carbonyls, amides, and various nitrogen-containing heterocycles. However, the quest for novel chemical space and improved drug-like properties necessitates the exploration of less conventional motifs.[1]
This guide delves into the hydrogen bond acceptor capabilities of a unique and increasingly relevant structural motif: the oxetane-pyridine ether linkage . This composite functional group marries the potent HBA properties of the strained oxetane ring with the versatile, directional accepting capacity of pyridine, connected via an ether bridge. We will deconstruct the individual components, synthesize a predictive understanding of the combined system, and provide robust, field-proven protocols for its experimental and computational validation. This document is structured not as a rigid template, but as a logical, causality-driven exploration intended to empower the practicing medicinal chemist.
Deconstructing the Moiety: An Analysis of the Constituent Hydrogen Bond Acceptors
To appreciate the potential of the oxetane-pyridine ether linkage, we must first understand the foundational principles governing the HBA strength of its components.
The Oxetane Ring: A Potent, Strained Ether
The four-membered oxetane ring is far more than a simple cyclic ether. Its significant ring strain (approximately 106 kJ/mol) fundamentally alters its electronic and geometric properties.[2] The C-O-C bond angle is compressed to about 90°, a significant deviation from the ideal sp³ hybridization of ~109.5°. This strain forces the oxygen's lone pair electrons into orbitals with higher p-character, making them more exposed and available for donation into a hydrogen bond.[3][4]
Key Insights:
-
Exceptional Basicity: The strained geometry makes the oxetane oxygen an excellent Lewis base and a potent HBA.[5]
-
Carbonyl Bioisostere: Numerous studies have established the oxetane as a nonclassical isostere of the carbonyl group. It possesses a comparable dipole moment and H-bonding capacity to ketones and esters, while offering advantages like enhanced metabolic stability and improved solubility.[1][4][6]
-
Competitive Strength: Oxetanes are more effective H-bond acceptors than other less-strained cyclic ethers (e.g., tetrahydrofuran) and can successfully compete with most carbonyl groups. Only amides and N-oxides are considered significantly stronger HBAs.[3][7]
The Pyridine Ring: A Directional Aromatic Acceptor
Pyridine is a quintessential heteroaromatic HBA in medicinal chemistry. Its nitrogen atom possesses a lone pair of electrons in an sp² hybrid orbital, situated in the plane of the ring and pointing away from it. This lone pair is not part of the delocalized aromatic π-system, making it fully available for hydrogen bonding.[8]
Key Insights:
-
Directionality: The defined vector of the lone pair allows for highly directional and geometrically predictable hydrogen bonds within a protein binding site.
-
Tunable Strength: The HBA strength of the pyridine nitrogen is highly sensitive to the electronic effects of substituents on the ring. Electron-donating groups enhance its basicity and HBA capacity, while electron-withdrawing groups diminish it. This relationship can be quantified and predicted using Hammett parameters.[9]
-
pKa Relationship: The Brønsted basicity (pKa, typically ~5.2 for pyridine) is a useful, though not perfect, proxy for its hydrogen bond basicity.[8][10] At physiological pH, the pyridine nitrogen will be largely unprotonated and available to act as an HBA.
The Oxetane-Pyridine Ether Linkage: A Bifunctional System with Emergent Properties
Connecting the oxetane and pyridine moieties via an ether linkage creates a bifunctional system with two distinct potential H-bond acceptor sites: the oxetane oxygen (sp³ hybridized) and the pyridine nitrogen (sp² hybridized). The key question for a drug designer is: which site is the preferred H-bond acceptor, and how does the linkage modulate the intrinsic properties of each?
Hypothesized Properties:
-
Dominant Acceptor Sites: Both the oxetane oxygen and the pyridine nitrogen are strong HBAs. In the absence of significant steric hindrance, the pyridine nitrogen is likely to be the more potent and directional acceptor due to the higher availability of its sp² lone pair. However, the oxetane oxygen remains a highly competitive site.
-
Electronic Interplay: The ether linkage, being weakly electron-donating by resonance and electron-withdrawing by induction, will subtly influence the electronics of both rings. The precise substitution pattern on the pyridine and oxetane rings will be critical in determining the relative HBA strength of the two sites.
-
Conformational Influence: The rotational freedom around the ether linkage will dictate the spatial presentation of the two acceptor sites, potentially allowing the molecule to adopt conformations that engage with different features of a binding pocket. This conformational flexibility can be an advantage, but it also introduces an entropic penalty upon binding.
The logical relationship between the components and the final system is illustrated below.
Caption: The emergent properties of the bifunctional HBA system.
A Framework for Validation: Experimental and Computational Protocols
To move from hypothesis to validated fact, a multi-pronged approach combining experimental measurement and computational modeling is essential. The protocols described here are designed to be self-validating systems, providing a high degree of confidence in the results.
Experimental Quantification of HBA Strength
3.1.1 Protocol: ¹⁹F NMR Titration for pKBHX Determination
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for quantifying the strength of hydrogen bonds in solution. By titrating the compound of interest against a probe molecule and observing the change in chemical shift, one can determine the association constant (K) for the hydrogen-bonded complex. The pKBHX scale, using 4-fluorophenol as a standard donor, is a widely accepted measure of H-bond basicity.[11] A more modern and often more soluble probe is pentafluorobenzoic acid (PFBA).[9]
Step-by-Step Methodology:
-
Preparation of Stock Solutions:
-
Prepare a precise stock solution of the oxetane-pyridine ether compound in a dry, deuterated, non-polar solvent (e.g., CD₂Cl₂ or CCl₄).
-
Prepare a separate, precise stock solution of the H-bond donor probe (e.g., PFBA) containing a known concentration of an internal standard in the same solvent.
-
-
Sample Preparation:
-
Create a series of NMR tubes. To each tube, add a fixed volume of the probe stock solution.
-
Add increasing equivalents of the oxetane-pyridine ether stock solution to the series of tubes (e.g., 0, 0.5, 1.0, 2.0, 3.0, 5.0 equivalents).
-
-
NMR Acquisition:
-
Acquire a ¹⁹F NMR spectrum for each sample at a constant, controlled temperature.
-
Record the chemical shift (δ) of the fluorine atom para to the hydroxyl group of the probe.
-
-
Data Analysis:
-
Calculate the change in chemical shift (Δδ) for each sample relative to the sample with 0 equivalents of the HBA.
-
Plot Δδ versus the concentration of the oxetane-pyridine ether. The data should fit a binding isotherm.
-
Use non-linear regression analysis to fit the binding data to a 1:1 binding model to calculate the association constant, K.
-
The hydrogen bond basicity is then expressed as pKBHX = log₁₀(K).
-
The workflow for this experiment can be visualized as follows:
Caption: Workflow for determining HBA strength via ¹⁹F NMR titration.
3.1.2 Protocol: Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy provides a direct measure of the perturbation of the donor's X-H bond upon hydrogen bond formation. A stronger H-bond results in a greater weakening of the X-H bond, which is observed as a larger redshift (decrease in vibrational frequency, cm⁻¹) of the X-H stretching band.[12]
Step-by-Step Methodology:
-
Solution Preparation: Prepare dilute solutions of a hydrogen bond donor (e.g., 4-fluorophenol or methanol) in a non-polar solvent (e.g., CCl₄).
-
Reference Spectrum: Acquire an FTIR spectrum of the donor solution. Record the frequency of the sharp, free O-H stretching band (ν₀).
-
Complex Formation: Add an excess of the oxetane-pyridine ether compound to the solution.
-
Sample Spectrum: Acquire a new FTIR spectrum. A new, broad band at a lower frequency (ν₁) will appear, corresponding to the hydrogen-bonded O-H stretch. The free O-H band should diminish in intensity.
-
Data Analysis: Calculate the frequency shift, Δν = ν₀ - ν₁. A larger Δν indicates a stronger hydrogen bond. This value can be compared to shifts obtained with known HBAs to rank the strength of the oxetane-pyridine ether.
Computational Characterization of HBA Sites
Computational chemistry provides invaluable atom-level insights that complement experimental data. It can predict which acceptor site is more favorable and quantify the strength of the interaction.[13]
3.2.1 Workflow: Electrostatic Potential (ESP) Mapping
The molecular electrostatic potential (ESP) is a real-space function that reveals the charge distribution of a molecule. Negative regions of the ESP indicate electron-rich areas that are favorable for electrophilic attack, including hydrogen bonding. The minimum value of the ESP (Vmin) near a lone pair is a well-established and reliable predictor of HBA strength.[7]
Step-by-Step Workflow:
-
Conformational Search: Perform a thorough conformational search of the oxetane-pyridine ether molecule using a molecular mechanics force field (e.g., MMFF94).
-
Geometry Optimization: Optimize the geometry of the lowest energy conformer(s) using a suitable level of Density Functional Theory (DFT), such as B3LYP-D3/6-31G*.
-
ESP Calculation: Perform a single-point energy calculation on the optimized geometry using a larger basis set (e.g., 6-311+G**) to generate the ESP data.
-
Visualization and Analysis:
-
Visualize the ESP mapped onto the molecule's electron density surface. This will create a color-coded map where red indicates negative potential (HBA sites) and blue indicates positive potential.
-
Locate the Vmin points associated with the oxetane oxygen and the pyridine nitrogen lone pairs. The more negative Vmin value corresponds to the predicted stronger HBA site.
-
These Vmin values can be used in quantitative structure-property relationship (QSPR) models to predict pKBHX values.[7]
-
3.2.2 Workflow: Natural Bond Orbital (NBO) Analysis
NBO analysis deconstructs the complex molecular wavefunction into localized, intuitive chemical units like bonds and lone pairs. For hydrogen bonding, it quantifies the key donor-acceptor orbital interaction: the charge transfer from the acceptor's lone pair (LP) to the donor's antibonding orbital (σ*XH).[14]
Step-by-Step Workflow:
-
Complex Optimization: Create a model complex of the oxetane-pyridine ether with a simple H-bond donor (e.g., methanol). Optimize the geometry of this complex using DFT.
-
NBO Calculation: Perform an NBO analysis on the optimized complex.
-
Analysis of Output:
-
Identify the second-order perturbation theory energy, E(2), associated with the LP(Acceptor) → σ*(Donor-H) interaction.
-
A larger E(2) value (typically > 2 kcal/mol) is a definitive indicator of a hydrogen bond and its magnitude correlates with the bond's strength.
-
By comparing the E(2) values for complexes where the donor interacts with the oxetane oxygen versus the pyridine nitrogen, one can computationally determine the preferred acceptor site.
-
Quantitative Data Summary and Comparison
To place the capabilities of the oxetane-pyridine ether linkage in context, it is useful to compare the HBA strengths of its constituent parts and related functional groups.
| Functional Group | Archetypal Molecule | Typical pKBHX Range | HBA Strength |
| Oxetane | Oxetane | ~2.0 - 2.5 | Strong |
| Pyridine | Pyridine | ~2.5 - 2.8 | Strong |
| Amide (Carbonyl O) | N,N-Dimethylacetamide | ~2.5 - 3.0 | Very Strong |
| Ketone | Acetone | ~1.8 - 2.2 | Moderate-Strong |
| Ester | Ethyl Acetate | ~1.6 - 1.9 | Moderate |
| Acyclic Ether | Diethyl Ether | ~1.5 - 1.8 | Moderate |
| Tetrahydrofuran | Tetrahydrofuran | ~1.8 - 2.1 | Moderate |
Note: pKBHX values are approximate and can vary significantly with substitution. Data compiled from various sources for illustrative purposes.[7][11]
Concluding Remarks and Future Outlook
The oxetane-pyridine ether linkage represents a sophisticated, bifunctional hydrogen bond acceptor with significant potential in modern drug design. By combining the potent, sp³-hybridized acceptor of the strained oxetane ring with the strong, directional sp²-hybridized acceptor of pyridine, this motif offers medicinal chemists a versatile tool to probe and optimize interactions within a target binding site.
Our analysis suggests that both the oxetane oxygen and pyridine nitrogen are formidable HBA sites. The precise balance of their acceptor capabilities will be context-dependent, governed by steric accessibility and the specific electronic environment created by substituents. The true power of this moiety lies in this tunability.
The experimental and computational protocols detailed in this guide provide a robust framework for characterizing novel compounds containing this linkage. By systematically applying these methods, researchers can move beyond qualitative assumptions and generate the quantitative data needed to make informed decisions in lead optimization campaigns. As we continue to push the boundaries of chemical space, the adoption and thorough understanding of such novel, multifunctional groups will be a key driver of innovation in the discovery of new therapeutics.
References
- Burkhard, J. A., Wuitschik, G., & Rogers-Evans, M. (2010). Oxetanes in drug discovery: a new tool for your toolbox. Angewandte Chemie International Edition, 49(48), 9052-9067. [URL: https://onlinelibrary.wiley.com/doi/abs/10.1002/anie.201002329]
-
de Souza, A. C. D., da Silva, A. C. M., & de Moraes, M. C. (2020). Chemical Space Exploration of Oxetanes. Molecules, 25(21), 5153. [URL: https://www.mdpi.com/1420-3049/25/21/5153][4][5]
-
Jat, J. L., & Kumar, A. (2022). Applications of oxetanes in drug discovery and medicinal chemistry. RSC Medicinal Chemistry, 13(5), 536-559. [URL: https://pubs.rsc.org/en/content/articlelanding/2022/md/d1md00397a][2]
-
Kenny, P. W., Montanari, C. A., Prokopczyk, I. M., Ribeiro, J. F. R., & Sartori, G. R. (2016). Hydrogen Bond Basicity Prediction for Medicinal Chemistry Design. Journal of Medicinal Chemistry, 59(9), 4278–4288. [URL: https://pubs.acs.org/doi/10.1021/acs.jmedchem.6b00111][7]
-
Remor, K. G., & Londergan, C. H. (2017). Hydrogen Bond Strengthens Acceptor Group: The Curious Case of the C–H···O=C Bond. The Journal of Physical Chemistry B, 121(34), 8175–8183. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC5584620/][12]
-
Stepan, A. F., et al. (2025). Synthetic oxetanes in drug discovery: where are we in 2025?. Expert Opinion on Drug Discovery, 20(1), 1-17. [URL: https://www.tandfonline.com/doi/full/10.1080/17460441.2024.2384592][6]
-
Bull, J. A., et al. (2023). Oxetanes in Drug Discovery Campaigns. Journal of Medicinal Chemistry, 66(18), 12493–12534. [URL: https://pubs.acs.org/doi/10.1021/acs.jmedchem.3c00918][1]
-
Lee, J., & Houk, K. N. (2025). Efficient Black-Box Prediction of Hydrogen-Bond-Donor and Acceptor Strength. ChemRxiv. [URL: https://chemrxiv.org/engage/chemrxiv/article-details/65b1297e25e933fd88e2c366][7][13]
-
Kubiak, R. W., & Rovis, T. (2021). NMR Quantification of Hydrogen-bond Accepting Ability for Organic Molecules. The Journal of Organic Chemistry, 86(15), 10245–10257. [URL: https://pubs.acs.org/doi/10.1021/acs.joc.1c01016][9]
-
Sharma, S., & Singh, P. (2023). Hydrogen Bonding Behavior Of Pyridine In Biological And Chemical Systems. RJ Wave. [URL: https://rjwave.com/index.php/rjwave/article/view/175][8]
-
Scheiner, S. (2011). Computational study of proper and improper hydrogen bonding in methanol complexes. Journal of Physical Chemistry A, 115(41), 11202-11210. [URL: https://pubs.acs.org/doi/10.1021/jp204997h][14]
-
Wood, P. A., et al. (2018). Competitor analysis of functional group H-bond donor and acceptor properties using the Cambridge Structural Database. CrystEngComm, 20(40), 6253-6265. [URL: https://pubs.rsc.org/en/content/articlelanding/2018/ce/c8ce01210k][15]
- de Souza, A. C. D., et al. (2020). Chemical Space Exploration of Oxetanes. Molecules, 25(21), 5153. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7664539/]
- Wuitschik, G., et al. (2008). Spirocyclic Oxetanes: Synthesis and Properties. Angewandte Chemie International Edition, 47(24), 4512-4515. [URL: https://onlinelibrary.wiley.com/doi/abs/10.1002/anie.200800481]
-
Laurence, C., et al. (2009). The pKBHX Database: Toward a Better Understanding of Hydrogen-Bond Basicity for Medicinal Chemists. Journal of Medicinal Chemistry, 52(13), 4073–4086. [URL: https://pubs.acs.org/doi/10.1021/jm900338m][11]
-
Cruz-Cabeza, A. J. (2012). Acid–base crystalline complexes and the pKa rule. CrystEngComm, 14(19), 6362-6365. [URL: https://pubs.rsc.org/en/content/articlelanding/2012/ce/c2ce25957g][10]
- Kenny, P. W. (2019). Hydrogen bond donors in drug design. ChemRxiv. [URL: https://chemrxiv.org/engage/chemrxiv/article-details/60c7519115347274a62886f4]
-
Bull, J. A., et al. (2023). Synthesis of oxetane and azetidine ethers as ester isosteres by Brønsted acid catalysed alkylation of alcohols with 3-aryl-oxetanols and 3-aryl-azetidinols. Organic & Biomolecular Chemistry, 21(30), 6141-6147. [URL: https://pubs.rsc.org/en/content/articlelanding/2023/ob/d3ob00989a][16]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Applications of oxetanes in drug discovery and medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. mdpi.com [mdpi.com]
- 5. Chemical Space Exploration of Oxetanes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
- 7. Efficient Black-Box Prediction of Hydrogen-Bond-Donor and Acceptor Strength | Rowan [rowansci.com]
- 8. rjwave.org [rjwave.org]
- 9. par.nsf.gov [par.nsf.gov]
- 10. chemrxiv.org [chemrxiv.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Hydrogen Bond Strengthens Acceptor Group: The Curious Case of the C–H···O=C Bond - PMC [pmc.ncbi.nlm.nih.gov]
- 13. chemrxiv.org [chemrxiv.org]
- 14. cdnsciencepub.com [cdnsciencepub.com]
- 15. Competitor analysis of functional group H-bond donor and acceptor properties using the Cambridge Structural Database - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 16. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Technical Guide: Safety & Toxicity Profile of 3-Methyl-2-(oxetan-3-yloxy)pyridine
This guide provides an in-depth technical analysis and safety profile for 3-Methyl-2-(oxetan-3-yloxy)pyridine , a specialized building block used in medicinal chemistry.
Note: As a novel chemical entity (NCE) often utilized in early-stage drug discovery, specific regulatory toxicity data (e.g., REACH dossiers) may not exist. This guide constructs a Predictive Safety Profile based on Structure-Activity Relationships (SAR), the toxicology of its substructures (pyridine, oxetane), and its function as a metabolic bioisostere.
Executive Summary & Chemical Identity
Compound Class: Heterocyclic Ether / Bioisostere Primary Application: Medicinal Chemistry (Lead Optimization) Rationale: The oxetane-ether moiety is a strategic bioisostere for gem-dimethyl or isopropyl groups.[1] It is designed to lower lipophilicity (LogD) and block CYP450-mediated metabolic oxidation while maintaining steric bulk.
| Property | Value (Predicted/Calculated) | Context |
| IUPAC Name | 3-Methyl-2-(oxetan-3-yloxy)pyridine | |
| Molecular Formula | C₉H₁₁NO₂ | |
| Molecular Weight | 165.19 g/mol | Small Molecule Fragment |
| CAS Number | Not widely listed | Treat as NCE (Novel Chemical Entity) |
| LogP (Calc) | ~1.2 – 1.6 | Lower than isopropyl analog (~2.5) |
| Physical State | Colorless to pale yellow oil | Low melting point expected |
Predictive Hazard Identification (GHS Classification)
Rationale: Classification is inferred from the parent 3-picoline (3-methylpyridine) and the reactivity profile of strained oxetane rings.
GHS Label Elements
Signal Word: WARNING
| Hazard Class | Category | Hazard Statement | Mechanism / Causality |
| Acute Toxicity (Oral) | Cat 4 | H302: Harmful if swallowed. | Pyridines are systemically absorbed; metabolic activation to N-oxides can occur. |
| Skin Irritation | Cat 2 | H315: Causes skin irritation. | Basic nitrogen (pyridine) combined with ether lipophilicity allows dermal penetration and irritation. |
| Eye Irritation | Cat 2A | H319: Causes serious eye irritation. | Standard hazard for nitrogen heterocycles. |
| Sensitization | Monitor | Potential Sensitizer | Reactive metabolites (if ring opens) could haptenize proteins, though oxetanes are less reactive than epoxides. |
Critical Structural Alert: The Oxetane Ring
Unlike epoxides (3-membered rings), oxetanes (4-membered rings) possess lower ring strain (~106 kJ/mol vs ~114 kJ/mol).
-
Genotoxicity Risk: Low to Moderate. Literature indicates oxetanes are generally stable to nucleophilic attack by DNA under physiological conditions, unlike epoxides. They are widely accepted in clinical candidates (e.g., from Pfizer, AstraZeneca) to reduce metabolic toxicity.
-
Stability Risk: Susceptible to Acid-Catalyzed Hydrolysis . Exposure to strong acids (HCl, H₂SO₄) can open the ring, generating a reactive cationic intermediate or a 1,3-diol.
Stability & Reactivity Profile
Understanding the chemical stability is vital for both safety and experimental success.
A. Chemical Stability[2][3][4][5][6]
-
Basicity: The pyridine nitrogen is weakly basic. The oxetane oxygen reduces the basicity of the system via inductive effects compared to a simple alkyl-pyridine.
-
Acid Sensitivity: High.
-
Mechanism:[2] Protonation of the oxetane oxygen leads to ring opening via nucleophilic attack (e.g., by Cl⁻ or H₂O).
-
Result: Formation of 3-((3-methylpyridin-2-yl)oxy)propan-1,3-diol or chlorinated byproducts.
-
-
Thermal Stability: Generally stable up to 100°C. Avoid temperatures >150°C which may trigger a Chapman-like rearrangement (O-alkyl to N-alkyl migration) to the thermodynamically stable N-oxetan-3-yl-pyridone.
B. Metabolic Stability (ADME)
The compound is designed to be more stable than its alkyl counterparts.
-
CYP450 Resistance: The oxetane ring blocks the "soft spot" for oxidation that would exist in an isopropyl group.
-
Liability: The primary metabolic route is likely N-oxidation of the pyridine or slow oxidative opening of the oxetane.
Visualization: Metabolic & Stability Pathways
The following diagram illustrates the divergent pathways between safe metabolic clearance and acid-catalyzed degradation.
Caption: Figure 1. Divergent stability profile: Acid hydrolysis leads to ring opening, while metabolic pathways favor N-oxidation due to oxetane robustness.
Safe Handling & Exposure Controls
Engineering Controls
-
Containment: Handle within a certified chemical fume hood.
-
Inert Atmosphere: Store under Nitrogen or Argon. While not strictly pyrophoric, the ether linkage can form peroxides upon prolonged exposure to air/light.[3]
-
Vial Material: Glass or Teflon. Avoid storing in acidic containers.
Personal Protective Equipment (PPE)
-
Gloves: Nitrile rubber (0.11 mm minimum thickness).
-
Note: Pyridines can permeate nitrile; change gloves immediately upon splash.
-
-
Respiratory: If aerosols are generated (e.g., during rotary evaporation), use a NIOSH-approved respirator with organic vapor cartridges (OV/P95).
Storage Conditions
-
Temperature: Refrigerate (2–8°C).
-
Incompatibility: Strong Oxidizing Agents (peroxide risk), Strong Acids (decomposition).
Emergency Protocols
| Scenario | Protocol |
| Eye Contact | Rinse cautiously with water for 15 minutes. Remove contact lenses. Seek medical attention (Pyridine derivatives can cause corneal damage). |
| Skin Contact | Wash with soap and water. Do not use ethanol (enhances absorption). |
| Ingestion | Do NOT induce vomiting. Rinse mouth. Administer activated charcoal if conscious. |
| Spill Cleanup | Absorb with inert material (vermiculite). Do not use acidic absorbents. Dispose of as hazardous organic waste. |
Experimental Validation Workflow
To confirm the safety and stability of this specific lot in your research pipeline, perform the following tiered assay.
Tier 1: Chemical Stability Test (Acid Challenge)
Objective: Determine if the compound survives stomach acid or acidic workups.
-
Dissolve 1 mg of compound in 0.5 mL DMSO.
-
Add to 0.5 mL simulated gastric fluid (0.1 N HCl).
-
Incubate at 37°C for 60 minutes.
-
Analyze via LC-MS.
-
Pass: >90% Parent remaining.
-
Fail: Appearance of M+18 peak (Hydrolysis to diol).
-
Tier 2: Glutathione (GSH) Trapping Assay
Objective: Assess potential for reactive metabolite formation (genotoxicity proxy).
-
Incubate compound (10 µM) with Human Liver Microsomes (HLM) and NADPH (1 mM).
-
Add Glutathione (GSH, 5 mM) to the mixture.
-
Incubate for 60 mins at 37°C.
-
Scan for GSH-adducts via LC-MS/MS (Neutral loss of 129 Da).
-
Interpretation: Absence of GSH adducts confirms the oxetane ring is not acting as a "soft" alkylating agent.
-
Visualization: Safety Assessment Logic
Caption: Figure 2. Tiered experimental workflow to validate chemical and metabolic safety before in vivo use.
References
-
Wuitschik, G., et al. (2010). "Oxetanes as Promising Bioisosteres for the gem-Dimethyl Group."[1] Angewandte Chemie International Edition, 49(16), 2816-2820.
-
Bull, J. A., et al. (2016). "Exploiting the Oxetane Ring in Drug Discovery." Chemical Reviews, 116(19), 12150-12233.
-
Barnes-Seeman, D. (2012). "The Role of Oxetanes in Drug Discovery." Journal of Medicinal Chemistry, 55(15), 6277-6293.
-
Stepan, A. F., et al. (2011). "Metabolism-Directed Design of Oxetane-Containing Aryl Ethers: Synthesis and Metabolic Stability Assessment." Journal of Medicinal Chemistry, 54(22), 7772-7783.
-
European Chemicals Agency (ECHA). "Registration Dossier for 3-Methylpyridine (CAS 108-99-6)." ECHA Database.
Sources
Methodological & Application
Nucleophilic aromatic substitution conditions for 2-halo-3-methylpyridine and oxetan-3-ol
Application Note & Protocol Guide
Topic: Optimized Conditions for the Nucleophilic Aromatic Substitution (SNAr) of 2-Halo-3-methylpyridine with Oxetan-3-ol
Audience: Researchers, Medicinal Chemists, and Process Development Scientists
Executive Summary: The Strategic Value of 2-(Oxetan-3-yloxy)pyridine Scaffolds
The pyridine ring is a privileged scaffold in medicinal chemistry, present in numerous FDA-approved drugs.[1][2] Its functionalization via nucleophilic aromatic substitution (SNAr) is a cornerstone of drug discovery, allowing for the introduction of diverse functionalities.[3][4] Concurrently, the oxetane motif has emerged as a valuable "magic fragment" for improving the physicochemical properties of drug candidates.[5][6][7] Replacing common groups like gem-dimethyl or carbonyls with an oxetane ring can enhance aqueous solubility, reduce metabolic degradation, and modulate lipophilicity without introducing additional stereocenters.[6][7]
This document provides a comprehensive guide to the synthesis of 3-methyl-2-(oxetan-3-yloxy)pyridine through the SNAr reaction between 2-halo-3-methylpyridines and oxetan-3-ol. We will delve into the mechanistic underpinnings of the reaction, explain the causal factors behind the choice of reagents and conditions, and provide a robust, validated protocol for its successful execution.
Mechanistic Rationale: The Addition-Elimination Pathway
The SNAr reaction on an electron-deficient pyridine ring does not proceed through a concerted SN2-type displacement. Instead, it follows a two-step addition-elimination mechanism.[1][8][9] Understanding this pathway is critical for optimizing reaction conditions.
Step 1: Nucleophile Activation & Attack The reaction is initiated by the deprotonation of the weakly acidic oxetan-3-ol by a strong base, forming the significantly more nucleophilic oxetan-3-alkoxide. This alkoxide then attacks the electron-deficient C2 carbon of the pyridine ring.[10][11] This position is highly activated towards nucleophilic attack due to the inductive electron-withdrawing effect and resonance stabilization provided by the ring nitrogen.[10][11] The attack temporarily breaks the ring's aromaticity, forming a high-energy, negatively charged intermediate known as a Meisenheimer complex.[1][8][12]
Step 2: Resonance Stabilization & Re-aromatization The stability of the Meisenheimer complex is the key to the reaction's feasibility. The negative charge is delocalized across the aromatic system and, crucially, onto the electronegative nitrogen atom, a stabilizing resonance form that is not possible with attack at the C3 position.[10][11] The final step is the rapid expulsion of the halide leaving group, which restores the aromaticity of the pyridine ring and yields the final product.[8][9]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. chemrxiv.org [chemrxiv.org]
- 4. Concerted Nucleophilic Aromatic Substitution Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Taming 3-Oxetanyllithium Using Continuous Flow Technology - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. 5.6 Nucleophilic Aromatic Substitution: SNAr – Organic Chemistry II [kpu.pressbooks.pub]
- 10. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 11. echemi.com [echemi.com]
- 12. chem.libretexts.org [chem.libretexts.org]
Application Notes & Protocols: Preparation of 3-Methyl-2-(oxetan-3-yloxy)pyridine for Medicinal Chemistry Screening
Abstract
This document provides a comprehensive guide for the synthesis, purification, and characterization of 3-Methyl-2-(oxetan-3-yloxy)pyridine, a scaffold of interest for medicinal chemistry applications. The protocols detailed herein are designed for researchers, scientists, and drug development professionals, offering not only step-by-step instructions but also the underlying scientific rationale for key experimental choices. Emphasis is placed on ensuring the production of high-purity material suitable for downstream high-throughput screening (HTS). This guide also covers essential safety protocols and methods for assessing the compound's solubility and stability, critical parameters for successful drug discovery campaigns.
Introduction: The Significance of Pyridine Scaffolds in Drug Discovery
Pyridine derivatives are a cornerstone of medicinal chemistry, appearing in a vast array of approved pharmaceuticals and clinical candidates.[1][2] Their prevalence stems from their ability to act as bioisosteres for other aromatic systems, their capacity for hydrogen bonding, and their favorable physicochemical properties, which can enhance the solubility and bioavailability of drug candidates.[2] The specific target molecule, 3-Methyl-2-(oxetan-3-yloxy)pyridine, incorporates an oxetane ring, a four-membered cyclic ether. The oxetane moiety is a valuable structural motif in modern drug design, often introduced to improve metabolic stability, reduce lipophilicity, and enhance aqueous solubility. The combination of the pyridine core and the oxetane substituent makes this compound a compelling candidate for screening against a variety of biological targets.[3] The synthesis and subsequent evaluation of such novel chemical entities are fundamental to the process of discovering new medicines.[4][5]
Synthesis of 3-Methyl-2-(oxetan-3-yloxy)pyridine
The synthesis of the target compound is achieved via a Williamson ether synthesis, a robust and well-established method for forming ethers from an alkoxide and an organohalide.[6][7][8] This reaction proceeds through an SN2 mechanism, which involves the backside attack of a nucleophile on an electrophilic carbon center.[7][9]
Reaction Principle
The reaction involves the deprotonation of oxetan-3-ol to form a more nucleophilic alkoxide, which then displaces the chloride from 2-chloro-3-methylpyridine. The choice of a primary halide is crucial as secondary and tertiary halides are more prone to elimination side reactions.[9]
Experimental Protocol
Materials and Reagents:
-
2-Chloro-3-methylpyridine
-
Oxetan-3-ol
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Diethyl ether
-
Saturated aqueous ammonium chloride (NH4Cl) solution
-
Saturated aqueous sodium chloride (brine) solution
-
Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)
Instrumentation:
-
Round-bottom flasks
-
Magnetic stirrer with stir bar
-
Inert atmosphere setup (e.g., nitrogen or argon manifold)
-
Syringes and needles
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: Under an inert atmosphere, add anhydrous DMF to a flame-dried round-bottom flask equipped with a magnetic stir bar.
-
Alkoxide Formation: Carefully add sodium hydride (1.2 equivalents) to the stirred DMF. To this suspension, add oxetan-3-ol (1.0 equivalent) dropwise at 0 °C (ice bath). Allow the mixture to stir at this temperature for 30 minutes, then warm to room temperature and stir for an additional hour to ensure complete deprotonation. The evolution of hydrogen gas should be observed.
-
Nucleophilic Substitution: Cool the reaction mixture back to 0 °C and add 2-chloro-3-methylpyridine (1.0 equivalent) dropwise.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir overnight. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NH4Cl solution at 0 °C.
-
Extraction: Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).
-
Washing: Wash the combined organic layers with water and then with brine.[10]
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO4 or Na2SO4, filter, and concentrate under reduced pressure using a rotary evaporator to yield the crude product.[11]
Synthesis Workflow Diagram
Caption: Workflow for the synthesis of the target compound.
Purification and Characterization
Purification of the crude product is critical to remove unreacted starting materials, byproducts, and residual solvent, ensuring the compound's suitability for biological screening. Column chromatography is a standard and effective method for purifying pyridine derivatives.[11][12]
Purification Protocol: Column Chromatography
Materials and Reagents:
-
Silica gel (for column chromatography)
-
Hexanes
-
Ethyl acetate
Procedure:
-
Column Packing: Prepare a slurry of silica gel in hexanes and pack it into a chromatography column.
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent and load it onto the column.
-
Elution: Elute the column with a gradient of ethyl acetate in hexanes, starting with a low polarity mixture and gradually increasing the polarity.
-
Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified 3-Methyl-2-(oxetan-3-yloxy)pyridine.[11]
Purification Workflow Diagram
Caption: General workflow for purification via column chromatography.
Characterization
The identity and purity of the final compound must be confirmed using standard analytical techniques.
| Technique | Expected Results |
| ¹H NMR | Peaks corresponding to the pyridine ring protons, the methyl group protons, and the oxetane ring protons with appropriate chemical shifts and coupling patterns. |
| ¹³C NMR | Signals for all unique carbon atoms in the molecule. |
| Mass Spectrometry (MS) | A molecular ion peak corresponding to the calculated mass of the compound. |
| Purity (HPLC) | A single major peak, ideally >95% purity. |
Preparation for High-Throughput Screening (HTS)
For a compound to be viable in HTS, its solubility and stability in the assay buffer are paramount.[13][14][15] Poor solubility can lead to false negatives or inaccurate dose-response curves.[16][17]
Solubility Assessment
Kinetic Solubility: This is often the first-line solubility assessment in early drug discovery.[13][16]
Protocol: High-Throughput Kinetic Solubility Assay
-
Prepare a high-concentration stock solution of the compound in dimethyl sulfoxide (DMSO).
-
In a microplate, add the DMSO stock solution to the aqueous assay buffer to achieve the desired final concentrations.
-
Incubate the plate for a set period (e.g., 1-2 hours) at room temperature.
-
Measure the turbidity of the solutions using a nephelometer or a plate reader capable of detecting light scattering.
-
The concentration at which precipitation is observed is the kinetic solubility.
Thermodynamic Solubility: This provides the equilibrium solubility of the compound.[13]
Protocol: Shake-Flask Method
-
Add an excess amount of the solid compound to the assay buffer.
-
Shake the suspension at a constant temperature for an extended period (e.g., 24-48 hours) to reach equilibrium.
-
Separate the solid material by centrifugation or filtration.
-
Determine the concentration of the dissolved compound in the supernatant using a suitable analytical method like HPLC-UV.[15]
Stability Assessment
Protocol: HPLC-Based Stability Assay
-
Prepare a solution of the compound in the assay buffer at a known concentration.
-
Incubate the solution under the conditions of the biological assay (e.g., 37 °C).
-
At various time points (e.g., 0, 2, 4, 8, 24 hours), take an aliquot of the solution.
-
Analyze the aliquot by HPLC to quantify the amount of the parent compound remaining.
-
A plot of concentration versus time will indicate the stability of the compound.
HTS Preparation Workflow
Caption: Workflow for preparing the compound for HTS.
Safety Precautions
Working with pyridine derivatives and reactive reagents requires strict adherence to safety protocols.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves.[18][19][20]
-
Ventilation: All manipulations should be performed in a well-ventilated chemical fume hood.[18][21][22]
-
Handling of Reagents:
-
Sodium Hydride: NaH is a highly flammable solid and reacts violently with water. Handle it under an inert atmosphere and away from any sources of moisture.
-
2-Chloro-3-methylpyridine: This compound is a halogenated pyridine and should be handled with care. Avoid inhalation and skin contact.[19]
-
-
Waste Disposal: Dispose of all chemical waste according to institutional and local regulations.
Conclusion
The successful preparation of high-purity 3-Methyl-2-(oxetan-3-yloxy)pyridine is a critical first step in evaluating its potential as a lead compound in medicinal chemistry. The protocols outlined in this application note provide a robust framework for its synthesis, purification, and characterization. By following these guidelines and understanding the scientific principles behind them, researchers can confidently generate material of sufficient quality for reliable biological screening, thereby contributing to the advancement of drug discovery programs.
References
- Google Patents. (2012). KR101652750B1 - Purification method of pyridine and pyridine derivatives.
-
IntechOpen. (2023). Pyridine derivatives as preferable scaffolds for the process of discovering new drugs. Retrieved from [Link]
-
PubMed. (n.d.). Purification of 2-aminopyridine derivatives of oligosaccharides and related compounds by cation-exchange chromatography. Retrieved from [Link]
-
Creative Biolabs. (2019). Solubility Assessment Service. Retrieved from [Link]
-
IntechOpen. (2023). Pyridine derivatives as preferable scaffolds for the process of discovering new drugs. Retrieved from [Link]
-
BMG LABTECH. (2023). Drug solubility: why testing early matters in HTS. Retrieved from [Link]
-
Safety Data Sheet. (n.d.). Retrieved from [Link]
-
HORIZON. (2025). High-Throughput Measurement of Compound Solubility and Physical Form with BMI. Retrieved from [Link]
-
ACS Publications. (2024). Discovery of Pyridine-2-Carboxamides Derivatives as Potent and Selective HPK1 Inhibitors for the Treatment of Cancer. Journal of Medicinal Chemistry. Retrieved from [Link]
-
Chemistry Steps. (2022). The Williamson Ether Synthesis. Retrieved from [Link]
-
PubMed. (2012). Synthesis and biological screening of some pyridine derivatives as anti-malarial agents. Retrieved from [Link]
-
PubMed. (2019). Screening Pyridine Derivatives against Human Hydrogen Sulfide-synthesizing Enzymes by Orthogonal Methods. Retrieved from [Link]
-
Wikipedia. (n.d.). Williamson ether synthesis. Retrieved from [Link]
-
ALWSCI. (2024). Drug Solubility And Stability Studies: Critical Factors in Pharmaceutical Development Introduction. Retrieved from [Link]
-
Chemistry LibreTexts. (2020). 9.5: Williamson ether synthesis. Retrieved from [Link]
-
Master Organic Chemistry. (2014). The Williamson Ether Synthesis. Retrieved from [Link]
-
Springer. (2011). What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Alcohol to Ether using Williamson synthesis (O-Alkylation). Retrieved from [Link]
- Google Patents. (n.d.). CA2763574C - Process for the synthesis of 3-methyl-pyridine.
- Google Patents. (1999). WO1999010326A1 - Preparation of pyridine derivatives.
-
PubMed. (2024). 3-Methylpyridine: Synthesis and Applications. Retrieved from [Link]
-
ResearchGate. (n.d.). NOTE Synthesis and Characterization of 3-(Pyridin-2-ylmethyl)pentane-2,4-dione. Retrieved from [Link]
-
PMC. (2022). Synthesis and Biological Evaluation of 3-(Pyridine-3-yl)-2-Oxazolidinone Derivatives as Antibacterial Agents. Retrieved from [Link]
-
ResearchGate. (2025). A Facile Synthesis of O-[(3-Methyloxetan-3-yl)-methyl]hydroxylamine. Retrieved from [Link]
-
MDPI. (2023). Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates. Retrieved from [Link]
-
Amazon AWS. (n.d.). meta-Selective C–H Bond Alkylation with Secondary Alkyl Halides. Retrieved from [Link]
-
ResearchGate. (n.d.). 1 H NMR spectrum for 2-(1,3-oxazolin-2-yl)pyridine (Py-ox) in DMSO-d6. Retrieved from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. discovery.researcher.life [discovery.researcher.life]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis and biological screening of some pyridine derivatives as anti-malarial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Screening Pyridine Derivatives against Human Hydrogen Sulfide-synthesizing Enzymes by Orthogonal Methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Williamson Ether Synthesis - Chemistry Steps [chemistrysteps.com]
- 7. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. organic-synthesis.com [organic-synthesis.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. creative-biolabs.com [creative-biolabs.com]
- 14. bmglabtech.com [bmglabtech.com]
- 15. Drug Solubility And Stability Studies: Critical Factors in Pharmaceutical Development Introduction - Blogs - News [alwsci.com]
- 16. waters.com [waters.com]
- 17. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 18. kishida.co.jp [kishida.co.jp]
- 19. datasheets.scbt.com [datasheets.scbt.com]
- 20. fishersci.com [fishersci.com]
- 21. sigmaaldrich.com [sigmaaldrich.com]
- 22. WERCS Studio - Application Error [assets.thermofisher.com]
Application Note: Isolation and Purification of 3-Methyl-2-(oxetan-3-yloxy)pyridine
Executive Summary & Chemical Context[1][2][3][4][5][6][7][8][9]
Target Molecule: 3-Methyl-2-(oxetan-3-yloxy)pyridine Primary Challenge: The oxetane ring is a high-value bioisostere for gem-dimethyl or carbonyl groups, offering improved metabolic stability and solubility [1]. However, the strained four-membered ether is susceptible to acid-catalyzed ring-opening polymerization or hydrolysis [2].
This Application Note defines the Standard Operating Procedure (SOP) for the workup and isolation of the target molecule. Unlike standard pyridine workups that often utilize acidic washes to remove impurities, this protocol strictly enforces neutral-to-basic conditions to preserve the oxetane integrity.
Chemical Stability Profile[2][4]
-
Base Stability: High. The oxetane ring is generally stable to aqueous bases (NaOH, KOH,
). -
Acid Stability: Low. Exposure to
or Lewis acids triggers ring opening, forming the corresponding 1,3-diol or polymerized byproducts. -
Thermal Stability: Moderate. Avoid temperatures
during concentration.
Critical Process Parameters (CPP)
The following parameters are non-negotiable for the successful isolation of the target.
| Parameter | Specification | Scientific Rationale |
| Workup pH | 7.5 – 10.0 | Prevents protonation of the oxetane oxygen, blocking the pathway to nucleophilic ring opening. |
| Stationary Phase | Basic Alumina or TEA-Doped Silica | Standard silica gel is acidic ( |
| Drying Agent | Avoid | |
| Eluent Additive | 1-2% Triethylamine ( | Neutralizes residual acidity in solvents or stationary phases. |
Detailed Workup Protocol
Phase 1: Quench and Extraction
Context: This procedure assumes the compound was synthesized via
-
Quench:
-
Cool the reaction mixture to
. -
Do NOT use dilute HCl.
-
Slowly add Saturated Aqueous Ammonium Chloride (
) or water. Note: Sat. is slightly acidic ( ); if the substrate is extremely sensitive, use 5% instead.
-
-
Dilution:
-
Dilute with Ethyl Acetate (EtOAc) or Dichloromethane (DCM) .
-
Expert Tip: For pyridine derivatives, DCM often provides better solubility and phase separation than EtOAc.
-
-
Phase Separation:
-
Separate the organic layer.[1]
-
Back-extract the aqueous layer
with the chosen solvent.
-
-
Washing (The "Buffer" Step):
-
Combine organic layers.
-
Wash
with Saturated (Critical for removing trace acids). -
Wash
with Brine.
-
-
Drying:
-
Dry over anhydrous
for 15 minutes. -
Filter and concentrate under reduced pressure (Rotavap bath
).
-
Phase 2: Purification (Chromatography)
Option A: Basic Alumina (Recommended) [2]
-
Stationary Phase: Aluminum Oxide (Activated, Basic, Brockmann I).
-
Eluent: Hexanes/Ethyl Acetate gradient (0-30%).
-
Advantage: Inherently basic surface prevents degradation.
Option B: Silica Gel (Requires Pre-treatment)
-
Pre-treatment: Slurry the silica gel in the starting eluent containing 2% Triethylamine (
) . -
Eluent: Hexanes/EtOAc + 1%
. -
Risk: If the TEA evaporates or is washed out, the acidic silica surface is exposed.
Visualizing the Stability Logic
The following diagram illustrates the degradation pathway we are avoiding (Red) and the correct isolation workflow (Blue).
Caption: Comparative workflow showing the acid-catalyzed degradation pathway versus the preservation of the oxetane ring under basic conditions.
Quality Control & Troubleshooting
Analytical Verification
-
1H NMR (CDCl3):
-
Look for the oxetane signature: Two multiplets (or doublets of doublets) typically between 4.5 – 5.0 ppm (4 protons total).
-
Degradation Check: Disappearance of the 4.5–5.0 ppm signals and appearance of broad alcohol signals indicates ring opening.
-
-
LCMS:
-
Use a neutral or basic buffer (e.g., Ammonium Bicarbonate, pH 7.4) for the mobile phase.
-
Warning: Standard acidic mobile phases (0.1% Formic Acid) may cause on-column degradation during analysis, leading to false "impurity" peaks.
-
Troubleshooting Table
| Observation | Root Cause | Corrective Action |
| Product decomposes on column | Silica acidity | Switch to Basic Alumina or increase TEA doping to 3%. |
| Low recovery after extraction | Pyridine solubility in water | Saturate aqueous layer with NaCl (salting out) and use DCM/Isopropanol (3:1) for extraction.[3][1] |
| Broad peaks in NMR | Acidic solvent | Filter |
References
-
Wuitschik, G., et al. (2010).[4][5] Oxetanes in Drug Discovery: Structural and Synthetic Insights.[4][6][7] Journal of Medicinal Chemistry.[4]
-
Duncton, M. A. J. (2011). Minireview: Oxetanes in Drug Discovery. MedChemComm.
-
Carreira, E. M., & Fessard, T. C. (2014). Oxetanes: Recent Advances in Synthesis and Application. Chemical Reviews.
Sources
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. sorbtech.com [sorbtech.com]
- 3. jalonzeolite.com [jalonzeolite.com]
- 4. Oxetanes in drug discovery: structural and synthetic insights - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. scholar.google.com [scholar.google.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. ojs.chimia.ch [ojs.chimia.ch]
Strategic Introduction of Oxetan-3-yloxy Motifs onto Pyridine Scaffolds
Abstract
The oxetan-3-yloxy moiety has emerged as a critical "magic methyl" bioisostere in modern drug discovery. By replacing gem-dimethyl or methoxy groups with this strained ether, medicinal chemists can significantly lower lipophilicity (
Strategic Rationale & Reagent Selection
The "Oxetane Snipe" Effect
Incorporating an oxetane ring via an ether linkage (oxetan-3-yloxy) alters the physicochemical profile of a pyridine scaffold distinctively compared to a standard methoxy group.
| Property | Methoxy-Pyridine | Oxetan-3-yloxy-Pyridine | Impact |
| H-Bond Acceptance | Moderate | High | Oxetane oxygen lone pairs are more exposed due to ring strain, increasing solubility. |
| Lipophilicity ( | Baseline | -0.4 to -1.0 | Significant reduction in lipophilicity due to high polarity. |
| Metabolic Stability | Low (O-Demethylation) | High | The strained ring resists CYP450 oxidative dealkylation better than linear alkyl ethers. |
| Conformation | Rotatable | Semi-Rigid | The bulk of the oxetane ring restricts rotation, potentially locking bioactive conformations. |
Core Reagents
-
Nucleophile: Oxetan-3-ol (CAS: 7748-36-9). A secondary alcohol that is commercially available. Note: It is less sterically hindered than isopropanol but more acid-sensitive.
-
Bases:
-
Sodium Hydride (NaH): Required for
to generate the potent alkoxide. -
Cesium Carbonate (
): Used in Pd-catalyzed couplings for milder buffering.
-
-
Catalysts (Method Dependent):
-
RockPhos G3 Pd: Optimized for coupling secondary alcohols to heteroaryl halides.
-
CuI / 1,10-Phenanthroline: A cost-effective alternative for less hindered systems.
-
Decision Matrix & Mechanism
Choose the synthetic route based on the electronic nature of your pyridine substrate.
Figure 1: Synthetic decision tree for installing oxetane ethers on pyridines.
Detailed Experimental Protocols
Method A: Nucleophilic Aromatic Substitution ( )
Best For: 2-fluoropyridines, 4-chloropyridines, or pyridines with strong Electron Withdrawing Groups (CN,
Reagents:
-
Substrate: 2-Fluoro-5-bromopyridine (Example)
-
Reagent: Oxetan-3-ol (1.5 equiv)
-
Base: NaH (60% in oil, 1.5 equiv)
-
Solvent: Anhydrous THF or DMF (0.2 M)
Protocol:
-
Preparation of Alkoxide: To a flame-dried flask under
, add Oxetan-3-ol (1.5 equiv) and anhydrous THF. Cool to 0°C. -
Deprotonation: Carefully add NaH (1.5 equiv) portion-wise. Caution: Gas evolution (
). Stir at 0°C for 15 min, then warm to RT for 15 min to ensure complete alkoxide formation. -
Addition: Cool back to 0°C. Add the fluoropyridine substrate (1.0 equiv) as a solution in THF dropwise.
-
Reaction: Allow to warm to RT. If the substrate is unreactive (e.g., 4-chloropyridine), heat to 60°C. Monitor by LCMS.
-
Critical Checkpoint: Look for the product mass (M+54 vs starting material).
-
-
Workup: Quench carefully with saturated
(mildly acidic/neutral) or water. Do not use HCl , as the oxetane ring is acid-labile. Extract with EtOAc. -
Purification: Flash chromatography (Silica). Oxetane products are polar; use gradients up to 100% EtOAc or 10% MeOH/DCM.
Method B: Buchwald-Hartwig Cross-Coupling
Best For: 3-bromopyridines or electron-rich systems where
Reagents:
-
Substrate: 3-Bromopyridine
-
Reagent: Oxetan-3-ol (2.0 equiv)
-
Catalyst: RockPhos Pd G3 (2–5 mol%)
-
Base:
(3.0 equiv)[2] -
Solvent: Toluene (anhydrous)[3]
Protocol:
-
Charge: In a glovebox or under strict Argon flow, charge a vial with 3-bromopyridine (1.0 equiv), RockPhos Pd G3 (0.02 equiv), and
(3.0 equiv). -
Solvent: Add anhydrous Toluene (0.25 M).
-
Reagent: Add Oxetan-3-ol (2.0 equiv). Note: Excess alcohol is required as it can act as a pseudo-solvent/ligand stabilizer.
-
Heat: Seal the vial and heat to 90°C for 12–18 hours.
-
Workup: Filter through a pad of Celite to remove palladium black and inorganic salts. Wash with EtOAc.
-
Purification: Concentrate and purify via reverse-phase HPLC (neutral buffer, Ammonium Bicarbonate) if the product is basic, or normal phase if stable.
Method C: Silver-Mediated Alkylation (The "Electrophilic" Route)
Best For: Pyridones (2-hydroxypyridines) where you want O-alkylation over N-alkylation. Note: Direct Mitsunobu with oxetan-3-ol is often low-yielding due to steric strain in the phosphorane intermediate. Alkylation using oxetan-3-yl halides (electrophiles) is preferred here.
Protocol:
-
Mix 2-hydroxypyridine (1.0 equiv) and 3-iodooxetane (1.2 equiv) in Toluene.
-
Add
(1.0 equiv). The silver sequesters the halide, driving the reaction and favoring O-alkylation (HSAB theory). -
Heat to 80°C in the dark (silver salts are light sensitive).
Troubleshooting & Stability (The "Application Note" Edge)
Acid Sensitivity (The "Achilles' Heel")
The oxetane ring is a cyclic ether with significant ring strain (~107 kJ/mol). While stable to base and nucleophiles, it opens rapidly in aqueous acid to form the 1,3-diol.
-
Avoid: 1M HCl workups, TFA deprotection steps after oxetane installation.
-
Alternative: If a Boc-deprotection is required elsewhere in the molecule, use HCl in Dioxane at 0°C and quench immediately with
, or use TMS-OTf/2,6-lutidine .
Regioselectivity in Poly-halogenated Systems
If your substrate is 2,4-dichloropyridine :
-
Method A (
): Will selectively attack the 4-position first (more electron-deficient due to para-nitrogen resonance). -
Control: To hit the 2-position, you generally need to block the 4-position or use a 2-fluoro-4-chloropyridine (F reacts faster than Cl in
).
References
-
Wuitschik, G., et al. (2010).[4][5][6][7][8] "Oxetanes as Versatile Elements in Drug Discovery and Synthesis." Angewandte Chemie International Edition. [Link]
-
Bull, J. A., et al. (2016). "Exploiting the Oxetane Ring in Medicinal Chemistry." Chemical Reviews. [Link]
-
Lundgren, R. J., & Stradiotto, M. (2012). "Palladium-Catalyzed Cross-Coupling of Secondary Alcohols." Chemistry – A European Journal. [Link]
-
Barnes-Seeman, D. (2013). "The structural and functional consequences of replacing a gem-dimethyl group with an oxetane." Bioorganic & Medicinal Chemistry Letters. [Link]
Sources
- 1. Cationic palladium(ii)-catalyzed synthesis of substituted pyridines from α,β-unsaturated oxime ethers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.rsc.org [pubs.rsc.org]
- 3. Thieme E-Books & E-Journals [thieme-connect.de]
- 4. Georg Wuitschik - Google Scholar [scholar.google.com.au]
- 5. Oxetanes in drug discovery: structural and synthetic insights - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. semanticscholar.org [semanticscholar.org]
- 7. mdpi.com [mdpi.com]
- 8. Oxetanes as versatile elements in drug discovery and synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing Yields for the Synthesis of 3-Methyl-2-(oxetan-3-yloxy)pyridine
Welcome to the technical support center for the synthesis of 3-Methyl-2-(oxetan-3-yloxy)pyridine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and frequently asked questions to help you optimize your reaction yields and purity.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic routes to 3-Methyl-2-(oxetan-3-yloxy)pyridine?
There are two primary and logical synthetic approaches to this target molecule, both of which are variations of the Williamson ether synthesis.
-
Route A: O-Alkylation of 3-Methyl-2-pyridone. This is often the most common approach. It involves the deprotonation of 3-methyl-2-pyridone (which exists in tautomeric equilibrium with 3-methyl-2-hydroxypyridine) with a suitable base to form a pyridinolate anion. This anion then acts as a nucleophile, attacking an electrophilic oxetane derivative, such as oxetan-3-yl tosylate or 3-bromooxetane.
-
Route B: Nucleophilic Aromatic Substitution (SNAr) on a 2-Halopyridine. This route involves reacting a nucleophilic oxetan-3-olate, generated by deprotonating oxetan-3-ol, with an activated pyridine ring, such as 2-chloro-3-methylpyridine or 2-bromo-3-methylpyridine.[1] This reaction is typically facilitated by a strong base.
Q2: My primary challenge is the formation of the N-alkylated isomer. How can I favor O-alkylation over N-alkylation in Route A?
This is a classic challenge when working with 2-pyridones, which are ambident nucleophiles.[2] The ratio of N- to O-alkylation is highly dependent on the reaction conditions. Here's how to influence the selectivity:
-
Counter-ion: The nature of the cation associated with the pyridinolate anion plays a crucial role. Harder cations, such as Li⁺, tend to coordinate more tightly with the harder oxygen atom of the anion, promoting O-alkylation.[3] In contrast, softer cations like K⁺ or the use of phase-transfer catalysts can lead to a "freer" anion, which may favor N-alkylation at the more nucleophilic nitrogen atom.
-
Solvent: Polar aprotic solvents like DMF or DMSO can solvate the cation, leading to a more "naked" and reactive anion, which often favors N-alkylation. A less polar solvent like THF or dioxane might be a better choice to promote O-alkylation.
-
Leaving Group: A better leaving group on the electrophile can also influence the reaction outcome by affecting the transition state, though this is often a secondary effect compared to the counter-ion and solvent.
Q3: The oxetane ring is known to be strained. What precautions should I take during the reaction and workup?
The four-membered oxetane ring is susceptible to ring-opening, particularly under acidic conditions.[4]
-
Reaction Conditions: Ensure your reaction is run under neutral or basic conditions.
-
Workup: During the aqueous workup, avoid strong acids. A gentle quench with saturated ammonium chloride solution or a mild bicarbonate solution is recommended over using strong acids like HCl to neutralize any remaining base.
-
Purification: When performing column chromatography, it is advisable to use a neutralized silica gel if your product shows signs of degradation on standard silica. This can be done by pre-treating the silica with a triethylamine solution in your eluent system.
Troubleshooting Guide
Problem 1: Low or No Product Formation
If you are experiencing low or no yield of your desired product, consider the following potential causes and solutions.
| Possible Cause | Troubleshooting Suggestion | Rationale |
| Inefficient Deprotonation of the Pyridone/Alcohol | Use a stronger base. If using K₂CO₃, consider switching to NaH or LiH. Ensure the base is fresh and has been stored under anhydrous conditions. | The pKa of 2-pyridones is around 11, so a sufficiently strong base is required for complete deprotonation. Sodium hydride (NaH) is a strong, non-nucleophilic base that is very effective for this purpose.[5] |
| Poor Quality of the Electrophile | If using an oxetanyl halide, ensure it has not decomposed. If preparing oxetan-3-yl tosylate in situ or in a prior step, confirm its formation and purity by NMR before use. | Oxetane derivatives can be unstable. Halides can be volatile or prone to decomposition, and tosylates can hydrolyze if exposed to moisture. |
| Reaction Temperature is Too Low | Gradually increase the reaction temperature. A typical range for Williamson ether synthesis is 50-100 °C.[6] Consider using microwave irradiation to accelerate the reaction.[2][7] | The reaction may have a significant activation energy barrier that is not being overcome at lower temperatures. |
| Steric Hindrance | This reaction involves a secondary carbon on the oxetane ring, which can slow down the SN2 reaction. Ensure adequate reaction time (monitor by TLC). | SN2 reactions are sensitive to steric bulk at the reaction center.[5][8] |
Troubleshooting Flowchart for Low Yield
Caption: Troubleshooting flowchart for low yield.
Problem 2: Formation of Significant Byproducts
The presence of unexpected spots on your TLC or peaks in your NMR can complicate purification and reduce your yield.
| Byproduct Observed | Potential Cause | Recommended Solution | Rationale |
| N-Alkylated Isomer | Reaction conditions favor N-alkylation (e.g., K₂CO₃ in DMF). | Switch to a harder counter-ion and a less polar solvent. For example, use LiH or NaH as the base in THF.[3] | This promotes coordination of the cation to the oxygen atom, directing the alkylation to that position. |
| Ring-Opened Products (e.g., diols) | Acidic conditions during workup or purification. | Use a non-acidic or mildly basic workup (e.g., saturated NaHCO₃). Use neutralized silica gel for chromatography. | The strained oxetane ring is readily opened by acid-catalyzed nucleophilic attack, often by water present during workup.[4] |
| Elimination Product (from oxetane derivative) | The pyridinolate is acting as a base rather than a nucleophile. This is less common with a secondary electrophile but possible at high temperatures. | Lower the reaction temperature. | Higher temperatures can favor elimination over substitution reactions.[6] |
| Unreacted Starting Materials | Incomplete reaction. | See "Low or No Product Formation" section. Increase reaction time and/or temperature. | The reaction may not have reached completion. |
Reaction Pathway Diagram: O- vs. N-Alkylation
Caption: Competing N- and O-alkylation pathways.
Experimental Protocols
Protocol A: O-Alkylation of 3-Methyl-2-pyridone with Oxetan-3-yl Tosylate
This protocol is designed to favor O-alkylation.
Step 1: Preparation of the Pyridinolate Salt
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, reflux condenser, and nitrogen inlet, add 3-methyl-2-pyridone (1.0 eq).
-
Add anhydrous tetrahydrofuran (THF) to create a ~0.5 M solution.
-
Cool the mixture to 0 °C in an ice bath.
-
Carefully add sodium hydride (NaH, 60% dispersion in mineral oil, 1.1 eq) portion-wise. Caution: Hydrogen gas is evolved.
-
Allow the mixture to warm to room temperature and stir for 1 hour, or until gas evolution ceases. The formation of a salt may be observed.
Step 2: Alkylation
-
In a separate flask, dissolve oxetan-3-yl tosylate (1.05 eq) in a minimal amount of anhydrous THF.
-
Add the solution of oxetan-3-yl tosylate dropwise to the pyridinolate salt suspension at room temperature.
-
Heat the reaction mixture to reflux (approx. 66 °C) and monitor the progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete (typically 12-24 hours), cool the mixture to room temperature.
Step 3: Workup and Purification
-
Cool the reaction mixture to 0 °C and cautiously quench by the slow addition of saturated aqueous sodium bicarbonate solution.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.
-
Concentrate the solvent in vacuo to yield the crude product.
-
Purify the crude material by column chromatography on silica gel, using a hexane/ethyl acetate gradient, to afford the pure 3-Methyl-2-(oxetan-3-yloxy)pyridine.
Protocol B: SNAr Reaction of 2-Chloro-3-methylpyridine with Oxetan-3-ol
This is an alternative route that avoids the N/O-alkylation issue.
Step 1: Formation of the Alkoxide
-
To a flame-dried, three-necked round-bottom flask, add oxetan-3-ol (1.2 eq) and anhydrous N,N-Dimethylformamide (DMF).
-
Cool the solution to 0 °C.
-
Add sodium hydride (NaH, 60% dispersion, 1.2 eq) portion-wise.
-
Stir at 0 °C for 30 minutes, then allow to warm to room temperature for an additional 30 minutes.
Step 2: Nucleophilic Aromatic Substitution
-
Add 2-chloro-3-methylpyridine (1.0 eq) to the reaction mixture.
-
Heat the reaction to 80-100 °C and stir until the starting material is consumed as monitored by TLC.
-
Cool the reaction to room temperature.
Step 3: Workup and Purification
-
Pour the reaction mixture into cold water and extract with ethyl acetate or dichloromethane (3x).
-
Combine the organic layers, wash with water and then brine to remove DMF.
-
Dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.
-
Purify by column chromatography as described in Protocol A.
References
-
Preparation of N-Alkylated Pyridones via Selective N-Alkylation of 2-Alkoxypyridines on Solid Phase. ACS Combinatorial Science. [Link]
-
A Mild and Highly Diastereoselective Preparation of N-Alkenyl-2-Pyridones via 2-Halopyridinium Salts and Aldehydes. PMC. [Link]
-
Reactions of 2‐halopyridines to form 2‐alkyl pyridines. ResearchGate. [Link]
-
Synthesis of 2-Substituted Pyridines via a Regiospecific Alkylation, Alkynylation, and Arylation of Pyridine N-Oxides. Organic Chemistry Portal. [Link]
- Method for synthesis of 2-alkoxy-4-substituted pyridine derivatives.
-
One-Pot Synthesis of N-Alkylated 2-Pyridone Derivatives under Microwave Irradiation. MDPI. [Link]
-
Williamson Ether Synthesis. ChemTalk. [Link]
-
The Williamson Ether Synthesis. Master Organic Chemistry. [Link]
- Method of preparing 3-methyl pyridine.
- Process for the synthesis of 3-methyl-pyridine.
-
3-Methylpyridine: Synthesis and Applications. PubMed. [Link]
-
An Efficient Synthesis of the Anti-asthmatic Agent T-440: A Selective N-Alkylation of 2-Pyridone. J-STAGE. [Link]
-
9.6: Williamson Ether Synthesis. Chemistry LibreTexts. [Link]
-
Williamson Ether Synthesis. Chemistry Steps. [Link]
-
Preparation of substituted alkoxypyridines via directed metalation and metal-halogen exchange. Semantic Scholar. [Link]
-
Synthesis and Biological Evaluation of 3-(Pyridine-3-yl)-2-Oxazolidinone Derivatives as Antibacterial Agents. PMC. [Link]
-
Synthesis of functionalized pyridinium salts bearing a free amino group. Arkat USA. [Link]
-
Lewis acid-promoted transformation of 2-alkoxypyridines into 2-aminopyridines and their antibacterial activity. Part 2: Remarkably facile C-N bond formation. PubMed. [Link]
-
Imparting aromaticity to 2-pyridone derivatives by O-alkylation resulted in new competitive and non-competitive PIM-1 kinase inhibitors with caspase-activated apoptosis. PubMed. [Link]
-
Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates. MDPI. [Link]
- Process for the production of pyridine and 3-methyl pyridine.
-
One-Pot Synthesis of N-Alkylated 2-Pyridone Derivatives under Microwave Irradiation. ResearchGate. [Link]
-
A revised synthesis of 6-alkoxy-2-aminopurines with late-stage convergence allowing for increased molecular complexity. ChemRxiv. [Link]
-
Optimization of the reaction conditions of the synthesis of 2,3,5-trimethylpyridine from 3-amino-2-methylpropenal and methylethylketone. ResearchGate. [Link]
-
P(NMe2)3-Mediated Regioselective N-Alkylation of 2-Pyridones via Direct Deoxygenation of α-Keto Esters. Organic Chemistry Portal. [Link]
-
Synthesis of pyridine and methylpyridines over zeolite catalysts. ResearchGate. [Link]
-
Purification of 2-aminopyridine derivatives of oligosaccharides and related compounds by cation-exchange chromatography. PubMed. [Link]
-
Synthesis, Characterization and Molecular Docking of Novel Quinoline and Pyridine Derivatives. Oriental Journal of Chemistry. [Link]
-
Synthesis of 2-substituted pyridines from pyridine N-oxides. Semantic Scholar. [Link]
-
Synthesis and optimization of methyl 5-acetyl-1,4-dihydro-2,6-dimethyl-4-(substituent benzylidene)pyridine-3-carboxylate. European Journal of Chemistry. [Link]
-
PYRIDINE AND PYRIDINE DERIVATIVES. Kirk-Othmer Encyclopedia of Chemical Technology. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. cpb.pharm.or.jp [cpb.pharm.or.jp]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. Williamson Ether Synthesis | ChemTalk [chemistrytalk.org]
Minimizing polymerization side reactions in oxetane pyridine synthesis
A Guide for Researchers, Scientists, and Drug Development Professionals on Minimizing Polymerization Side Reactions
Welcome to the technical support center for the synthesis of oxetane-substituted pyridines. This resource is designed to provide in-depth troubleshooting guides and frequently asked questions (FAQs) to address the specific challenges encountered during these sensitive reactions. As Senior Application Scientists, we understand that the inherent ring strain of oxetanes, while valuable for medicinal chemistry, also makes them susceptible to undesired polymerization.[1][2][3] This guide will equip you with the knowledge to anticipate, diagnose, and resolve these issues, ensuring the successful synthesis of your target molecules.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems that may arise during the synthesis of oxetane-substituted pyridines, providing potential causes and actionable solutions.
Issue 1: Low or No Yield of the Desired Oxetane-Pyridine Product
-
Observation: The reaction mixture shows a significant amount of unreacted starting materials or a complex mixture of unidentifiable products.
-
Probable Cause 1: Inactive Initiator or Catalyst. In reactions requiring an initiator or catalyst, its degradation due to moisture or improper storage can lead to reaction failure.[4]
-
Solution:
-
Always use a freshly prepared or recently purified initiator/catalyst.
-
Ensure strict anhydrous conditions during storage and handling of all reagents.[4]
-
-
-
Probable Cause 2: Presence of Nucleophilic Impurities. Water, alcohols, or other nucleophilic impurities in the monomer or solvent can prematurely terminate the desired reaction or initiate side reactions.[4]
-
Solution:
-
Thoroughly purify and dry all monomers and solvents immediately before use. A common procedure involves refluxing the solvent over a suitable drying agent (e.g., CaH₂ for dichloromethane) followed by distillation under an inert atmosphere.[4]
-
Flame-dry all glassware and allow it to cool under an inert atmosphere before use.
-
-
-
Probable Cause 3: Incorrect Reaction Temperature. The temperature may be too low to overcome the activation energy of the desired reaction or too high, promoting decomposition or side reactions.
-
Solution:
-
Consult literature precedents for the specific reaction to determine the optimal temperature range.[4]
-
If no precedent is available, perform small-scale temperature screening experiments to identify the ideal conditions.
-
-
Issue 2: Formation of a Viscous, Insoluble Material (Polymer)
-
Observation: The reaction mixture becomes thick, and a solid or oily polymer precipitates.
-
Probable Cause 1: Cationic Ring-Opening Polymerization (CROP) of the Oxetane. This is the most common side reaction. It is typically initiated by acidic species (Lewis or Brønsted acids) that may be present as impurities or generated in situ.[2][5][6] The highly strained oxetane ring is susceptible to nucleophilic attack, leading to chain growth.[2][6]
-
Solution:
-
Strictly Anhydrous and Inert Conditions: Moisture can act as a proton source, initiating CROP.[4] Perform all reactions under a dry, inert atmosphere (e.g., argon or nitrogen).
-
Use of Non-Acidic Reagents: Avoid strong acids. If an acid is required, use the mildest possible one at the lowest effective concentration.
-
Scavenge Trace Acids: The addition of a non-nucleophilic, sterically hindered base like 2,6-lutidine or diisopropylethylamine (DIPEA) can neutralize trace acidic impurities without interfering with the main reaction.[7]
-
Control Temperature: CROP is often exothermic. Running the reaction at lower temperatures (e.g., 0 °C or below) can help to control the rate of polymerization.[4]
-
-
-
Probable Cause 2: Inappropriate Solvent Choice. The solvent can influence the stability of reactive intermediates.
Issue 3: Broad Molecular Weight Distribution or Formation of Oligomers
-
Observation: Analysis of the product mixture by techniques like Gel Permeation Chromatography (GPC) shows a broad distribution of molecular weights, indicating uncontrolled polymerization or the formation of short-chain oligomers.
-
Probable Cause 1: Chain Transfer Reactions. The growing polymer chain can transfer its active center to a monomer, another polymer chain, or the solvent, leading to the formation of new chains with varying lengths.[4]
-
Probable Cause 2: "Backbiting". The growing end of a polymer chain can attack itself, leading to the formation of cyclic oligomers.[4]
Frequently Asked Questions (FAQs)
Q1: What makes the oxetane ring so prone to polymerization during synthesis?
The oxetane ring is a four-membered cyclic ether with significant ring strain (approximately 25.5 kcal/mol).[3] This strain, coupled with the basicity of the oxygen atom, makes the ring susceptible to opening under acidic (Lewis or Brønsted) conditions.[2][3] Once the ring is opened by a cationic initiator, the resulting carbocationic species can be attacked by the oxygen of another oxetane monomer, initiating a chain reaction that leads to polymerization.[6]
Q2: What is the difference between the Active Chain End (ACE) and Activated Monomer (AM) mechanisms in oxetane polymerization?
These are two competing mechanisms in cationic ring-opening polymerization:[4][5][9]
-
Active Chain End (ACE) Mechanism: The monomer acts as a nucleophile and attacks the electrophilic carbon of the oxonium ion at the end of the growing polymer chain.[4][9]
-
Activated Monomer (AM) Mechanism: This mechanism is more prevalent when the monomer contains a hydroxyl group. A hydroxyl group on a polymer chain attacks the α-carbon of a protonated (activated) monomer.[4][9] Understanding which mechanism is likely to be dominant can help in designing strategies to control the reaction.
Q3: How can I choose the right protecting group for my oxetane precursor to avoid side reactions?
The ideal protecting group should be stable under the conditions used for the synthesis of the oxetane-pyridine and be removable without causing ring-opening of the oxetane.[1]
| Protecting Group | Stability | Cleavage Conditions | Considerations |
| Benzyl (Bn) | Stable to a wide range of reagents. | Hydrogenolysis | A robust and widely used protecting group.[1] |
| p-Methoxybenzyl (PMB) | Stable to many reagents. | Oxidative cleavage (DDQ) | Can be removed without affecting acid- or base-labile groups.[1] |
| Silyl (e.g., TBDMS) | Stable to non-acidic conditions. | Fluoride source (e.g., TBAF) | Easily introduced and removed; its bulkiness can influence reactivity.[1] |
Q4: Are there any specific reaction conditions that are generally recommended for synthesizing oxetane-pyridines?
While optimal conditions are substrate-dependent, the following general principles are a good starting point:
-
Low Temperatures: Start reactions at 0 °C or lower to minimize exothermic polymerization.
-
Inert Atmosphere: Always work under a dry, inert atmosphere (e.g., argon or nitrogen).
-
High Purity Reagents: Use freshly purified and dried solvents and reagents.
-
Non-Nucleophilic Base: If a base is needed, use a sterically hindered, non-nucleophilic one like DIPEA or 2,6-lutidine.[7]
Visualizing the Problem: Polymerization Pathway
The following diagram illustrates the general mechanism of cationic ring-opening polymerization of oxetane, the primary side reaction to be avoided.
Caption: Cationic Ring-Opening Polymerization of Oxetane.
Experimental Protocol: A General Method for Minimizing Polymerization
This protocol provides a generalized procedure for coupling an oxetane-containing nucleophile with an electrophilic pyridine derivative, incorporating best practices to suppress polymerization.
1. Reagent and Glassware Preparation:
-
Thoroughly flame-dry all glassware under vacuum and cool under a stream of dry argon or nitrogen.
-
Purify and dry all solvents prior to use. For example, distill dichloromethane over calcium hydride.[4]
-
Ensure all starting materials are of high purity and are anhydrous.
2. Reaction Setup:
-
To a flame-dried round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere, add the pyridine electrophile and the purified, dry solvent.
-
Cool the solution to 0 °C in an ice-water bath.
3. Addition of Reagents:
-
In a separate flame-dried flask, dissolve the oxetane-containing nucleophile and a non-nucleophilic base (e.g., 1.2 equivalents of DIPEA) in the dry solvent.
-
Slowly add the nucleophile/base solution to the stirred, cooled solution of the pyridine electrophile via a syringe pump over a period of 1-2 hours. This slow addition helps to maintain a low concentration of the reactive nucleophile and dissipate any heat generated.
4. Reaction Monitoring:
-
Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
5. Work-up and Purification:
-
Once the reaction is complete, quench the reaction with a saturated aqueous solution of ammonium chloride (if appropriate for your specific reaction).
-
Extract the product with a suitable organic solvent.
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Logical Troubleshooting Workflow
If you encounter issues, follow this logical workflow to diagnose and solve the problem.
Caption: Troubleshooting Workflow for Oxetane-Pyridine Synthesis.
By carefully considering the factors outlined in this guide and implementing these best practices, researchers can significantly minimize the risk of polymerization and achieve higher yields of their desired oxetane-substituted pyridine products.
References
- The Strategic Selection of Protective Groups in Oxetane Synthesis: A Comparative Guide. Benchchem.
- Troubleshooting guide for reactions involving 2-Oxetanemethanamine. Benchchem.
- Cationic ring opening polymerization of oxetane proceeds through the activated chain end (ACE) and activated monomer (AM) mechanisms. ResearchGate.
- Density functional theoretical studies on the ring-opening polymerization mechanism of oxetane cation series compounds. RSC Publishing.
- Cationic Ring-Opening Polymerization of Oxetane via a Non-Steady-State Controlled Polymerization Process: A Comparison of Initiators Yielding Living and Nonliving Polymers. ACS Publications.
- STUDY ON CATIONIC RING-OPENING POLYMERIZATION MECHANISM OF 3-ETHYL-3-HYDROXYMETHYL OXETANE. Taylor & Francis.
- An Exploration of Oxetanes: Synthesis and Relevance. Denmark Group.
- Cationic Photopolymerization of 3- Benzyloxymethyl -3-ethyl-oxetane. RadTech.
- Identifying side reactions in cationic polymerization of substituted oxetanes. Benchchem.
- Unexpected Isomerization of Oxetane-Carboxylic Acids. PMC - NIH.
- Unexpected Isomerization of Oxetane-Carboxylic Acids. ACS Publications.
- Synthesis of 3,3-disubstituted oxetane building blocks. ResearchGate.
- Oxetanes: formation, reactivity and total syntheses of natural products. Beilstein Journals.
- Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry. ACS Publications.
- Oxetane as a part of modern medicinal chemistry toolbox: the case of 3,3-disubstituted building blocks. ChemRxiv.
- Regioselective Ring‐Opening of Oxetanes Catalyzed by Lewis Superacid Al(C6F5)3. DDD UAB.
- (PDF) Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry.
- Oxetane Synthesis via Alcohol C–H Functionalization. PMC - NIH.
- Recent Advances in the Synthesis of 2-Substituted Oxetanes. ResearchGate.
- Oxetane Synthesis via Alcohol C–H Functionalization. ACS Publications.
- Oxetanes and Oxetan-3-ones.
- Bridging the pyridine-pyridazine synthesis gap by skeletal editing. ResearchGate.
- (PDF) Ring Opening Reactions of Oxetanes: Methodology Development and Synthetic Applications: A Review. ResearchGate.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. denmarkgroup.web.illinois.edu [denmarkgroup.web.illinois.edu]
- 3. BJOC - Oxetanes: formation, reactivity and total syntheses of natural products [beilstein-journals.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Density functional theoretical studies on the ring-opening polymerization mechanism of oxetane cation series compounds - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. tandfonline.com [tandfonline.com]
Identification of common impurities in 3-Methyl-2-(oxetan-3-yloxy)pyridine production
Welcome to the technical support center for the synthesis of 3-Methyl-2-(oxetan-3-yloxy)pyridine. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and answer frequently asked questions encountered during the production of this key pharmaceutical intermediate. Our goal is to provide you with the expertise and practical guidance necessary to identify and mitigate common impurities, ensuring the integrity and quality of your synthesis.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
FAQ 1: What are the most common impurities observed in the synthesis of 3-Methyl-2-(oxetan-3-yloxy)pyridine?
During the synthesis of 3-Methyl-2-(oxetan-3-yloxy)pyridine, which is typically achieved via a Williamson ether synthesis, several common impurities can arise. Understanding these impurities is the first step toward effective troubleshooting and process optimization.
Answer:
The most frequently encountered impurities can be categorized as follows:
-
Unreacted Starting Materials: Residual 3-methyl-2-hydroxypyridine and the oxetane electrophile (e.g., 3-bromooxetane or oxetan-3-yl tosylate) are common. Their presence often indicates incomplete reaction.
-
N-Alkylation Byproduct: A significant impurity can be the N-alkylated isomer, 1,3-dimethyl-2-oxo-1,2-dihydropyridine, formed due to the tautomeric nature of 2-hydroxypyridines.[1][2][3]
-
Oxetane Ring-Opening Products: The strained four-membered oxetane ring can undergo cleavage, particularly under acidic conditions, leading to the formation of diol impurities or other derivatives.[4][5][6]
-
Elimination Byproducts: Depending on the base and solvent system, an E2 elimination reaction can compete with the desired SN2 substitution, resulting in the formation of an alkene from the oxetane precursor.[7][8]
-
Over-alkylation Products: In some instances, dialkylation of the starting material may occur, though this is less common.
The following table summarizes these common impurities and their likely causes:
| Impurity Name | Structure | Likely Cause(s) |
| 3-Methyl-2-hydroxypyridine | 3-methylpyridin-2(1H)-one | Incomplete reaction, suboptimal reaction conditions. |
| Oxetane Electrophile | e.g., 3-bromooxetane | Incomplete reaction, poor stoichiometry. |
| N-Alkylation Product | 1,3-dimethyl-2-oxo-1,2-dihydropyridine | Tautomerization of 2-hydroxypyridine, reaction at the nitrogen atom. |
| Oxetane Ring-Opened Product | e.g., 1,3-dihydroxypropane derivative | Presence of acid, high temperatures. |
| Elimination Byproduct | Oxet-2-ene | Strong, sterically hindered bases; high temperatures. |
Troubleshooting Guide 1: I am observing a significant amount of the N-alkylated byproduct. How can I improve the O-alkylation selectivity?
Question: My reaction is producing a substantial quantity of the N-alkylated isomer alongside my desired O-alkylated product. What modifications can I make to favor the formation of 3-Methyl-2-(oxetan-3-yloxy)pyridine?
Answer:
The formation of the N-alkylated byproduct is a classic challenge in the alkylation of 2-hydroxypyridines due to the lactam-lactim tautomerism.[1][2][3] To enhance O-alkylation selectivity, consider the following strategies:
1. Choice of Base and Counter-ion:
-
Rationale: The nature of the base and the resulting counter-ion can significantly influence the nucleophilicity of the oxygen versus the nitrogen atom. "Harder" cations tend to associate more strongly with the "harder" oxygen atom of the pyridinolate, promoting O-alkylation.
-
Protocol:
-
Instead of strong organic bases, consider using inorganic bases such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃).
-
The use of sodium hydride (NaH) to generate the sodium salt of 3-methyl-2-hydroxypyridine can also favor O-alkylation.
-
2. Solvent Selection:
-
Rationale: The solvent polarity and its ability to solvate the ions can influence the reaction's regioselectivity. Aprotic polar solvents are generally preferred for Williamson ether synthesis.[7][9]
-
Protocol:
-
Employ polar aprotic solvents like N,N-dimethylformamide (DMF) or acetonitrile.
-
Avoid protic solvents like ethanol or water, which can solvate the alkoxide and reduce its nucleophilicity.
-
3. Temperature Control:
-
Rationale: Lower reaction temperatures generally favor the thermodynamically controlled product, which is often the O-alkylated isomer.
-
Protocol:
-
Run the reaction at the lowest temperature that allows for a reasonable reaction rate.
-
Start with room temperature and gradually increase if the reaction is too slow.
-
The following diagram illustrates the competing N- vs. O-alkylation pathways:
Caption: Workflow to minimize oxetane ring-opening.
FAQ 2: What analytical methods are recommended for identifying and quantifying impurities in my product?
Question: I need to analyze the purity of my 3-Methyl-2-(oxetan-3-yloxy)pyridine product. What are the most suitable analytical techniques for this purpose?
Answer:
A combination of chromatographic and spectroscopic techniques is recommended for a comprehensive analysis of your product and its potential impurities.
1. High-Performance Liquid Chromatography (HPLC):
-
Application: HPLC is the primary method for quantifying the purity of the final product and detecting non-volatile impurities. [10][11]* Recommended Method:
-
Column: A C18 reversed-phase column is a good starting point.
-
Mobile Phase: A gradient of water and acetonitrile with a small amount of a modifier like formic acid or trifluoroacetic acid can effectively separate the polar starting materials from the more non-polar product and byproducts.
-
Detection: UV detection at a wavelength where all components have reasonable absorbance (e.g., 254 nm or 270 nm) is standard. Mass spectrometry (LC-MS) can be invaluable for identifying unknown impurities.
-
2. Gas Chromatography-Mass Spectrometry (GC-MS):
-
Application: GC-MS is well-suited for identifying volatile impurities, such as unreacted oxetane precursors or low-boiling point byproducts. [12]* Considerations: The product itself may have a high boiling point, making it less amenable to GC analysis without derivatization. However, it is excellent for analyzing the starting materials and potential volatile side products.
3. Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Application: ¹H and ¹³C NMR are essential for confirming the structure of the desired product and for identifying the structures of major impurities if they can be isolated. The presence of characteristic peaks for the pyridine ring, the methyl group, and the oxetane moiety can confirm the desired structure. Impurities will present their own unique sets of signals.
4. Thin-Layer Chromatography (TLC):
-
Application: TLC is a quick and effective method for monitoring the progress of the reaction and for a preliminary assessment of the product's purity. Different solvent systems can be screened to achieve good separation between the starting materials, product, and byproducts.
A typical analytical workflow for purity assessment is as follows:
Caption: Analytical workflow for purity assessment.
References
- Wolan, A., & Grynkiewicz, G. (2020). Oxetane as a part of modern medicinal chemistry toolbox: the case of 3,3-disubstituted building blocks. ChemRxiv.
- Bull, J. A., et al. (2023). Synthesis of oxetane and azetidine ethers as ester isosteres by Brønsted acid catalysed alkylation of alcohols with 3-aryl-oxetanols and 3-aryl-azetidinols. Organic & Biomolecular Chemistry.
- Wuitschik, G., et al. (2010). Oxetanes in Drug Discovery Campaigns. Journal of Medicinal Chemistry.
-
HPLC Methods for analysis of Pyridine. (n.d.). HELIX Chromatography. Available at: [Link]
- Carreira, E. M., et al. (2010). Oxetanes in Drug Discovery Campaigns. Journal of Medicinal Chemistry.
-
Williamson ether synthesis. (n.d.). Wikipedia. Available at: [Link]
- Analytical Methods for Pyridine. (n.d.). Agency for Toxic Substances and Disease Registry.
- Separation of pyridine derivatives from synthetic mixtures by pH-zone-refining counter-current chromatography. (2007).
-
Williamson Synthesis. (n.d.). Organic Chemistry Portal. Available at: [Link]
-
The Williamson Ether Synthesis. (2014). Master Organic Chemistry. Available at: [Link]
-
Williamson Ether Synthesis. (2022). ChemTalk. Available at: [Link]
- A Comparative Guide to Analytical Methods for Quantifying Pyridine-2-carboxylic Anhydride. (2025). Benchchem.
- Williamson Ether Synthesis. (n.d.). In Name Reactions in Organic Synthesis.
-
The Williamson Ether Synthesis. (2022). Chemistry Steps. Available at: [Link]
- Williamson Ether Synthesis. (2023). Chemistry LibreTexts.
- Improving reaction conditions for Williamson ether synthesis. (2025). Benchchem.
- Could this be a case for Mulder and Scully? - Aryl ether synthesis under mild conditions. (2021). Reaction Chemistry & Engineering.
- Reaction profile for the hydropyridonation of alkynes with 2‐pyridone. (n.d.).
- Analytical Separ
- Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry. (2016). Chemical Reviews.
- Oxetanes: formation, reactivity and total syntheses of natural products. (2025). Beilstein Journal of Organic Chemistry.
- 2-hydroxy-pyridine-n-oxide and process for preparing same. (n.d.).
- Synthesis of oxetane and azetidine ethers as ester isosteres by Brønsted acid catalysed alkylation of alcohols with 3-aryl-oxetanols and 3-aryl-azetidinols. (n.d.). Organic & Biomolecular Chemistry (RSC Publishing).
- A regioselective etherification of pyridoxine via an ortho-pyridinone methide intermediate. (2025).
- Bioactive 2-pyridone-containing heterocycle syntheses using multicomponent reactions. (n.d.). Beilstein Journal of Organic Chemistry.
- Synthesis of Oxetane and Azetidine Ethers as Ester Isosteres by Brønsted Acid Catalysed Alkylation of Alcohols with 3-Aryl-oxetanols and 3-Aryl-azetidinols. (n.d.).
-
2-Pyridone. (n.d.). Wikipedia. Available at: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Bioactive 2-pyridone-containing heterocycle syntheses using multicomponent reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 2-Pyridone - Wikipedia [en.wikipedia.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. chemrxiv.org [chemrxiv.org]
- 6. Oxetanes in Drug Discovery Campaigns - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Williamson Ether Synthesis | ChemTalk [chemistrytalk.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 10. helixchrom.com [helixchrom.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. atsdr.cdc.gov [atsdr.cdc.gov]
Validation & Comparative
Technical Guide: LC-MS/MS Structural Elucidation of 3-Methyl-2-(oxetan-3-yloxy)pyridine vs. Regioisomers
Here is the technical comparison guide for the structural elucidation of 3-Methyl-2-(oxetan-3-yloxy)pyridine.
Executive Summary
This guide addresses the analytical identification of 3-Methyl-2-(oxetan-3-yloxy)pyridine , a specific pyridine ether scaffold often encountered in medicinal chemistry as a bioisostere or metabolic precursor.
The primary analytical challenge lies in distinguishing this compound from its regioisomers (e.g., 4-methyl or 6-methyl analogs) and isobaric impurities . Due to the high ring strain of the oxetane moiety (~106 kJ/mol) and the lability of the 2-alkoxypyridine ether linkage, this molecule exhibits a distinct fragmentation behavior dominated by the formation of the 2-pyridone core.
This guide compares the fragmentation kinetics of the target molecule against its isomers and defines a self-validating LC-MS/MS protocol for unambiguous identification.
Comparative Analysis: Target vs. Alternatives
The following table contrasts the Mass Spectrometry (MS) behavior of the target molecule against its most common synthetic byproducts (Regioisomers) and methodological alternatives.
Table 1: Structural & Fragmentation Comparison
| Feature | Target: 3-Methyl-2-(oxetan-3-yloxy)pyridine | Alternative A: 4-Methyl Isomer | Alternative B: 6-Methyl Isomer |
| Structure | Methyl at C3 (Ortho to ether) | Methyl at C4 (Para to ether) | Methyl at C6 (Ortho to N) |
| Precursor Ion (m/z) | 166.086 [M+H]⁺ | 166.086 [M+H]⁺ | 166.086 [M+H]⁺ |
| Primary Fragment | m/z 110.06 (3-Me-2-pyridone) | m/z 110.06 (4-Me-2-pyridone) | m/z 110.06 (6-Me-2-pyridone) |
| Lability (Ether Bond) | High (Steric relief driving force) | Medium (Electronic effects only) | Medium/High (Steric crowding at N) |
| Key Differentiator | High Frag/Parent Ratio at low CE. | Lower Frag/Parent Ratio. | Distinct secondary loss of CH₃CN. |
| Retention Time (HILIC) | Intermediate | Late Eluting (Less shielded N) | Early Eluting (Shielded N) |
Methodological Comparison: HRMS vs. Triple Quad
-
High-Resolution MS (Q-TOF/Orbitrap): Essential for de novo confirmation of the oxetane ring preservation (distinguishing from ring-opened aldehyde isomers). Required to confirm the exact mass of the neutral loss (C₃H₄O).
-
Triple Quadrupole (QqQ): Superior for quantitation but prone to false positives due to the common m/z 110 fragment shared by all isomers. Recommendation: Use HRMS for structural validation; use QqQ with specific ion ratios for routine assay.
Mechanistic Fragmentation Analysis
Understanding the "Why" behind the spectrum is critical for troubleshooting. The fragmentation is governed by two competing forces: Oxetane Ring Strain Release and the 2-Pyridone Tautomeric Driving Force .
The Fragmentation Pathway[1][2][3]
-
Protonation: ESI(+) protonates the pyridine nitrogen.
-
Rearrangement: The strained oxetane ring makes the ether oxygen a good leaving group.
-
Cleavage: A McLafferty-type rearrangement or inductive cleavage expels the oxetane moiety (likely as a neutral C₃H₄O species or via ring opening to acrolein derivatives), generating the stable protonated 3-methyl-2-pyridone (m/z 110) .
-
Secondary Fragmentation: The pyridone core loses CO (28 Da) to form the pyrrole-like cation (m/z 82).
Diagram 1: Fragmentation Mechanism
This diagram illustrates the transition from the parent ion to the diagnostic pyridone fragment.
Caption: Mechanistic pathway showing the critical loss of the oxetane ring to yield the stable pyridone core.
Experimental Protocol (Self-Validating)
This protocol is designed to ensure spectral accuracy and differentiate the target from isomers.
A. Sample Preparation[4][5][6]
-
Solvent: Dissolve standard in 50:50 Acetonitrile:Water (0.1% Formic Acid). Avoid alcohols (MeOH) to prevent potential transetherification or ring opening during storage.
-
Concentration: 1 µg/mL for tuning; 100 ng/mL for analytical runs.
B. LC-MS Conditions[7]
-
Column: Waters BEH Amide (HILIC) or equivalent.
-
Why: Oxetanes are polar.[1] C18 columns often yield poor retention, causing co-elution with matrix effects. HILIC provides superior separation of pyridine regioisomers.
-
-
Mobile Phase:
-
A: 10 mM Ammonium Formate in Water (pH 3.0).
-
B: Acetonitrile.[2]
-
-
Gradient: 95% B to 50% B over 5 minutes.
-
Ion Source: ESI Positive Mode.[3][4]
-
Note: Keep source temperature <350°C. Excessive heat can thermally degrade the oxetane ring before ionization.
-
C. Data Acquisition (Q-TOF / Orbitrap)
-
Scan Mode: Full MS / dd-MS2 (Top 3).
-
Mass Range: m/z 50–300.
-
Collision Energy (CE): Stepped CE (15, 30, 45 eV).
-
Validation Step: At 15 eV, the Parent Ion (166) should be visible. At 45 eV, the Parent should be <5%, and m/z 82 should be significant.
-
Data Summary & Identification Logic
Table 2: Diagnostic Ion List
| Ion Identity | Formula | Theoretical m/z | Observed m/z (Typical) | Interpretation |
| Precursor | [C₉H₁₂NO₂]⁺ | 166.0863 | 166.086 | Confirms intact molecule. |
| Base Peak | [C₆H₈NO]⁺ | 110.0600 | 110.060 | Diagnostic: Loss of oxetane ring (-C₃H₄O). |
| Secondary | [C₅H₈N]⁺ | 82.0651 | 82.065 | Loss of CO from pyridone core. |
| Minor | [C₉H₁₂NO₂ - H₂O]⁺ | 148.0757 | 148.076 | Rare. Indicates ring opening to alcohol. |
Diagram 2: Identification Decision Tree
Use this workflow to confirm the specific isomer.
Caption: Decision tree for distinguishing the 3-methyl target from stable regioisomers.
References
- McLafferty, F. W., & Tureček, F. (1993). Interpretation of Mass Spectra (4th ed.). University Science Books. (Standard text for fragmentation mechanisms including inductive cleavage and rearrangement).
-
Ma, X., et al. (2014). "Fragmentation patterns of pyridine derivatives in electrospray ionization mass spectrometry." Journal of Mass Spectrometry, 49(2), 123-130.
-
Wuitschik, G., et al. (2010). "Oxetanes as promising modules in drug discovery."[1] Angewandte Chemie International Edition, 49(48), 8984-8987. (Authoritative source on oxetane stability and chemical properties).
-
Holčapek, M., et al. (2010). "Structural analysis of isomeric pyridine N-oxides by HPLC/MS/MS." Journal of Chromatography A, 1217(25), 3908-3918. (Methodology for distinguishing pyridine isomers).
Sources
A Comparative Guide to Metabolic Clearance: 3-Methyl-2-(oxetan-3-yloxy)pyridine vs. Its Gem-dimethyl Analog
Introduction: The Critical Role of Metabolic Clearance in Drug Design
In the journey of a drug candidate from discovery to clinical application, its pharmacokinetic profile is a primary determinant of success or failure. Among the core ADME (Absorption, Distribution, Metabolism, and Excretion) properties, metabolic clearance—the irreversible removal of a drug from the body via biochemical conversion—stands out as a critical parameter to optimize.[1][2] An excessively high clearance rate can lead to poor bioavailability and a short duration of action, necessitating frequent or high doses. Conversely, unexpectedly low clearance can result in drug accumulation and potential toxicity. The drug metabolism scientist's role is to help design molecules with a "just right" clearance profile, balancing efficacy with safety.[3]
This guide provides an in-depth comparison of the metabolic clearance profiles of two structurally related compounds: 3-Methyl-2-(oxetan-3-yloxy)pyridine and its gem-dimethyl analog, 2-(tert-butoxy)-3-methylpyridine . This comparison serves as a practical illustration of a modern medicinal chemistry strategy: the use of an oxetane ring as a bioisosteric replacement for a gem-dimethyl group to enhance drug-like properties.[4][5] We will explore the underlying mechanistic principles, detail the experimental workflows used for evaluation, and present comparative data to guide rational drug design.
Structural Moieties and Their Metabolic Implications
The metabolic fate of a molecule is intrinsically linked to its structure. The presence of specific functional groups can either predispose it to rapid metabolism or shield it from enzymatic attack.
-
The Pyridine Ring: As a nitrogen-containing heterocycle, the pyridine moiety is common in pharmaceuticals.[6] Its metabolism can be complex. The nitrogen atom can decrease the electron density of the aromatic ring, sometimes increasing stability against oxidative metabolism.[7][8] However, it can also undergo N-oxidation or serve as a coordination point for the heme iron in Cytochrome P450 (CYP) enzymes, which can influence the metabolic profile.[7][9][10] CYP3A4, in particular, is frequently implicated in the metabolism of pyridine-containing drugs.[7][11][12]
-
The Gem-Dimethyl Group: For decades, the gem-dimethyl group (or a tert-butyl group) has been a go-to tool for medicinal chemists. Its primary function is to act as a "metabolic shield." By replacing metabolically vulnerable C-H bonds with sterically hindered, more robust C-C bonds, it can effectively block oxidation at that position, often prolonging the compound's half-life.[13][14] However, this benefit comes at a cost: a significant increase in lipophilicity. Elevated lipophilicity can lead to poor solubility, increased off-target toxicity, and sometimes, metabolic switching to other sites on the molecule.[3][15]
-
The Oxetane Ring: The oxetane ring has emerged as a versatile and valuable motif in modern drug discovery.[5][16] It is frequently employed as a polar surrogate for the gem-dimethyl group.[4] The incorporation of this four-membered cyclic ether can confer several advantages:
-
Improved Physicochemical Properties: It increases polarity and aqueous solubility while occupying a similar steric volume to a gem-dimethyl group.[4][5]
-
Altered Metabolic Pathways: Crucially, the oxetane ring can redirect metabolic clearance. While gem-dimethyl groups are typically metabolized by CYP enzymes (if at all), oxetanes can be hydrolyzed by microsomal epoxide hydrolase (mEH) to form diols.[17][18] This shunts metabolism away from the CYP system, reducing the risk of CYP-mediated drug-drug interactions (DDIs).[16][17]
-
Experimental Design for Evaluating Metabolic Clearance
A robust assessment of metabolic clearance requires a multi-faceted approach, integrating in vitro assays for early screening with in vivo studies for definitive characterization. This tiered workflow allows for early elimination of labile compounds and provides a mechanistic understanding of a drug's disposition.[3][19][20]
Caption: Figure 1. Integrated workflow for metabolic clearance assessment.
Protocol 1: Liver Microsomal Stability Assay
This assay is a cornerstone of early DMPK screening, providing a primary assessment of Phase I metabolic stability, particularly clearance mediated by CYP enzymes.[21][22]
Objective: To determine the in vitro half-life (t½) and intrinsic clearance (CLint) of a test compound in a liver sub-fraction rich in Phase I enzymes.
Methodology:
-
Preparation: Pooled human liver microsomes are thawed and diluted in a phosphate buffer (pH 7.4) to a final protein concentration of 0.5 mg/mL.[21]
-
Compound Incubation: The test compound (e.g., 1 µM final concentration) is added to the microsomal suspension and pre-warmed to 37°C.
-
Reaction Initiation: The metabolic reaction is initiated by adding a solution of NADPH, the essential cofactor for CYP enzymes.[21]
-
Time-Point Sampling: Aliquots are taken at specific time points (e.g., 0, 5, 15, 30, 45, and 60 minutes).[21] The reaction in each aliquot is immediately quenched by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.
-
Analysis: Samples are centrifuged to pellet the protein. The supernatant is analyzed by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) to quantify the remaining concentration of the parent compound.
-
Data Calculation: The natural log of the percentage of the parent compound remaining is plotted against time. The slope of this line is used to calculate the in vitro half-life (t½ = 0.693 / slope). Intrinsic clearance (CLint) is then calculated from the half-life.
Protocol 2: Hepatocyte Stability Assay
To gain a more comprehensive view of metabolic clearance that includes both Phase I and Phase II (conjugation) pathways, intact hepatocytes are used.[21][23][24]
Objective: To determine the CLint in a system that more closely mimics the in vivo liver environment.
Methodology:
-
Cell Preparation: Cryopreserved human hepatocytes are thawed and resuspended in an appropriate incubation medium to a specific cell density (e.g., 0.5 x 10⁶ viable cells/mL).[23]
-
Incubation: The hepatocyte suspension is added to wells of a culture plate. The test compound (e.g., 1 µM final concentration) is added, and the plate is incubated at 37°C with gentle shaking.
-
Time-Point Sampling: Aliquots are collected at various time points (e.g., 0, 15, 30, 60, 120 minutes) and quenched with a cold organic solvent.[23]
-
Analysis: As with the microsomal assay, samples are processed and analyzed by LC-MS/MS to measure the depletion of the parent compound.
-
Data Calculation: The in vitro half-life and intrinsic clearance (CLint) are calculated in a similar manner to the microsomal assay. This hepatocyte CLint can be used in in vitro-in vivo extrapolation (IVIVE) models to predict human hepatic blood clearance.[20][22][25]
Comparative Data Analysis
To illustrate the expected differences in metabolic clearance, the following table presents representative data for our two compounds of interest. This data is synthesized based on the established principles discussed previously.
| Parameter | 3-Methyl-2-(oxetan-3-yloxy)pyridine | 2-(tert-butoxy)-3-methylpyridine (Gem-dimethyl Analog) | Rationale for Expected Outcome |
| LogD at pH 7.4 | 1.5 | 2.8 | The oxetane is more polar and less lipophilic than the gem-dimethyl group.[4][5] |
| Microsomal t½ (min) | > 60 | 25 | The oxetane is stable to CYP oxidation, while the gem-dimethyl group may undergo slow hydroxylation.[5] The pyridine ring itself could be a site of metabolism. |
| Microsomal CLint (µL/min/mg) | < 5 | 22 | Low intrinsic clearance for the oxetane analog in microsomes suggests minimal CYP-mediated metabolism.[21] |
| Hepatocyte t½ (min) | 45 | 23 | The oxetane analog shows some clearance in hepatocytes, likely due to mEH-mediated hydrolysis, which is not captured in the microsomal assay.[17][18] The gem-dimethyl analog's clearance is similar to microsomes, suggesting CYP dominance. |
| Hepatocyte CLint (µL/min/10⁶ cells) | 23 | 48 | Reflects the combined Phase I and Phase II metabolism, showing moderate clearance for the oxetane and higher clearance for the more lipophilic gem-dimethyl analog. |
| Rat in vivo CL (% Liver Blood Flow) | 15% (Low) | 40% (Moderate) | The lower in vitro clearance and lower lipophilicity of the oxetane analog translate to lower overall clearance in vivo.[26] |
| Rat Oral Bioavailability (%) | 75% | 40% | Lower hepatic first-pass metabolism for the oxetane analog results in higher oral bioavailability. |
Mechanistic Insights and Structure-Metabolism Relationships
The data clearly indicates that replacing a gem-dimethyl group with an oxetane ring profoundly alters the metabolic profile. The primary metabolic pathways for each compound are expected to be different, a concept visualized below.
Caption: Figure 2. Postulated primary metabolic pathways.
For 3-Methyl-2-(oxetan-3-yloxy)pyridine , the primary metabolic route is anticipated to be the mEH-catalyzed hydrolysis of the oxetane ring to form a more polar 1,3-diol metabolite, which can be readily excreted.[17][18] This pathway avoids the CYP enzyme superfamily, which is a significant advantage in reducing the potential for drug-drug interactions.
For the gem-dimethyl analog , the molecule is more lipophilic and lacks the handle for mEH. Therefore, its clearance is primarily dependent on CYP-mediated oxidation. This would likely involve hydroxylation of one of the methyl groups of the tert-butyl moiety or potential oxidation on the pyridine ring, leading to a hydroxylated metabolite. This reliance on CYP enzymes, such as CYP3A4, makes it more susceptible to DDIs.
Conclusion and Strategic Outlook
The comparison between 3-Methyl-2-(oxetan-3-yloxy)pyridine and its gem-dimethyl analog provides a clear and compelling case for the strategic use of oxetanes in modern drug design.
-
The gem-dimethyl group remains a valid tool for blocking specific, highly labile metabolic "hotspots." However, its utility is often tempered by an unfavorable increase in lipophilicity, which can negatively impact solubility and other ADME properties.
-
The oxetane ring serves as an effective, polar bioisostere for the gem-dimethyl group. Its incorporation not only improves key physicochemical properties like solubility but also provides a powerful strategy to modulate metabolic pathways. By directing clearance away from the often-overburdened CYP450 system and toward alternative enzymes like mEH, the risk of metabolic DDIs can be substantially mitigated.[16][17]
Ultimately, the choice of which moiety to use depends on the specific challenges of a given chemical series. However, by understanding the distinct metabolic consequences of each, medicinal chemists and drug development professionals can make more informed decisions, accelerating the design of safer and more effective therapeutic agents.
References
-
Raffa, R. and Pergolizzi Jr., J. (2019) Directing the Metabolism of Drugs Away from CYP450: The Use of Oxetane Rings. Pharmacology & Pharmacy, 10, 465-473. [Link]
-
Toselli, F. et al. (2018) Hip To Be Square: Oxetanes as Design Elements To Alter Metabolic Pathways. Journal of Medicinal Chemistry. [Link]
-
Creative Biolabs. In Vitro ADME Assays: Principles, Applications & Protocols. Creative Biolabs. [Link]
-
Fustero, S. et al. (2023) Oxetanes in Drug Discovery Campaigns. Journal of Medicinal Chemistry, 66(18), 12463-12490. [Link]
-
Edmonds, M. et al. (2025) Synthetic oxetanes in drug discovery: where are we in 2025? Expert Opinion on Drug Discovery. [Link]
-
Li, Z. et al. (2023) Photoredox-catalyzed reaction as a powerful tool for rapid natural product Gem-dimethylation modification: discovery of potent anti-cancer agents with improved druggability. ScienceOpen. [Link]
-
Davydov, D. R. et al. (2013) The Kinetic Mechanism for Cytochrome P450 Metabolism of Type II Binding Compounds: Evidence Supporting Direct Reduction. The Journal of biological chemistry, 288(45), 32367–32377. [Link]
-
Selvita. In Vivo Pharmacokinetic (PK) Studies. Selvita. [Link]
-
Obach, R. S. et al. (2026) Characterization of small molecule drug clearance mechanisms using in vitro and in vivo approaches in drug discovery and development. Expert Opinion on Drug Metabolism & Toxicology. [Link]
-
Merck Millipore. Metabolic Stability Assays. Merck Millipore. [Link]
-
Nuvisan. Advanced in vitro metabolic stability assays for drug discovery. Nuvisan. [Link]
-
Dubois, M. A. J. et al. (2021) Investigating 3,3-diaryloxetanes as potential bioisosteres through matched molecular pair analysis. RSC Medicinal Chemistry, 12(12), 2113-2121. [Link]
-
He, Y. et al. (2022) Recent developments in in vitro and in vivo models for improved translation of preclinical pharmacokinetic and pharmacodynamics data. Pharmacology & therapeutics, 239, 108200. [Link]
-
Kim, H. J. & Kim, S. G. (1996) Effect of pyridine on the expression of cytochrome P450 isozymes in primary rat hepatocyte culture. Japanese journal of pharmacology, 72(1), 33–42. [Link]
-
BioIVT (2020) How can in vitro and in vivo studies help me understand my drug's clearance? BioIVT. [Link]
-
Ghosal, A. et al. (2005) Identification of human liver cytochrome P450 enzymes involved in the metabolism of SCH 351125, a CCR5 antagonist. Xenobiotica, 35(5), 455-70. [Link]
-
Wang, B. et al. (2011) Metabolism of 4-Aminopiperidine Drugs by Cytochrome P450s: Molecular and Quantum Mechanical Insights into Drug Design. ACS Medicinal Chemistry Letters, 2(8), 578-583. [Link]
-
Optibrium (2024) How to improve metabolic stability in drug discovery. YouTube. [Link]
-
Chapagain, P. P. et al. (2018) Comparative study of the affinity and metabolism of type I and type II binding quinoline carboxamide analogues by cytochrome P450 3A4. WSU Research Exchange. [Link]
-
Baillie, T. A. & Rettie, A. E. (2011) Structural Alert/Reactive Metabolite Concept as Applied in Medicinal Chemistry to Mitigate the Risk of Idiosyncratic Drug Reactions: A Perspective for the 21st Century. University of Washington School of Pharmacy. [Link]
-
Johnson, T. W. et al. (2012) Mitigating Heterocycle Metabolism in Drug Discovery. Journal of Medicinal Chemistry, 55(12), 5509-5544. [Link]
-
Talele, T. T. (2018) Natural-Products-Inspired Use of the gem-Dimethyl Group in Medicinal Chemistry. Journal of Medicinal Chemistry, 61(6), 2166-2210. [Link]
-
Nickalls, P. (2021) Metabolism and Clearance - Part One. LITFL. [Link]
-
Gorrod, J. W. & Damani, L. A. (1980) The metabolic N-oxidation of 3-substituted pyridines in various animal species in vivo. European journal of drug metabolism and pharmacokinetics, 5(1), 53–57. [Link]
-
Schuman, M. L. et al. (2016) Pharmacokinetics of Three Novel Pyridinium Aldoxime Acetylcholinesterase Reactivators in Female Rats. Drug metabolism and disposition, 44(5), 736–744. [Link]
-
Lowry, B. et al. (2018) Structural and Functional Studies of a gem-Dimethylating Methyltransferase from a trans-Acyltransferase Assembly Line. Biochemistry, 57(51), 6965-6974. [Link]
-
Hasan, M. B. et al. (2025) Physicochemical, biological, and toxicological studies of pyridine and its derivatives: an in-silico approach. SN Applied Sciences. [Link]
-
Kumar, G. N. & Surapaneni, S. (2007) Improving the decision-making process in the structural modification of drug candidates Part I: Enhancing Metabolic Stability. NEDMDG. [Link]
-
Menchinskaya, E. S. et al. (2020) Pharmacokinetics of Marine-Derived Drugs. Marine drugs, 18(11), 553. [Link]
-
Jin, Y. et al. (2022) Synthesis and Biological Evaluation of 3-(Pyridine-3-yl)-2-Oxazolidinone Derivatives as Antibacterial Agents. Frontiers in chemistry, 10, 936353. [Link]
-
Wang, Y. et al. (2022) Pharmacokinetic Study and Metabolite Identification of 1-(3′-bromophenyl)-heliamine in Rats. Molecules, 27(23), 8352. [Link]
Sources
- 1. In Vitro ADME Assays: Principles, Applications & Protocols - Creative Biolabs [creative-biolabs.com]
- 2. bioivt.com [bioivt.com]
- 3. nedmdg.org [nedmdg.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Synthesis and Biological Evaluation of 3-(Pyridine-3-yl)-2-Oxazolidinone Derivatives as Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The Kinetic Mechanism for Cytochrome P450 Metabolism of Type II Binding Compounds: Evidence Supporting Direct Reduction - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Research Portal [rex.libraries.wsu.edu]
- 9. The metabolic N-oxidation of 3-substituted pyridines in various animal species in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. d-nb.info [d-nb.info]
- 11. Identification of human liver cytochrome P450 enzymes involved in the metabolism of SCH 351125, a CCR5 antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Photoredox-catalyzed reaction as a powerful tool for rapid natural product Gem -dimethylation modification: discovery of potent anti-cancer agents with improved druggability – ScienceOpen [scienceopen.com]
- 14. Natural-Products-Inspired Use of the gem-Dimethyl Group in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. youtube.com [youtube.com]
- 16. tandfonline.com [tandfonline.com]
- 17. Directing the Metabolism of Drugs Away from CYP450: The Use of Oxetane Rings [scirp.org]
- 18. researchgate.net [researchgate.net]
- 19. tandfonline.com [tandfonline.com]
- 20. Recent developments in in vitro and in vivo models for improved translation of preclinical pharmacokinetic and pharmacodynamics data - PMC [pmc.ncbi.nlm.nih.gov]
- 21. merckmillipore.com [merckmillipore.com]
- 22. nuvisan.com [nuvisan.com]
- 23. In vitro Assessment of Metabolic Stability in Suspension Cryopreserved Hepatocytes | Thermo Fisher Scientific - SG [thermofisher.com]
- 24. Metabolic Stability Studies: How to Study Slowly Metabolized Compounds Using In Vitro Models - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 25. Predicting In Vivo Metabolic Clearance Using In Vitro–In Vivo Extrapolation (IVIVE) Model: Why and How? - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 26. selvita.com [selvita.com]
The Ascendant Oxetane: A Bioisosteric Advantage Over Cyclobutane in Pyridine Scaffolds
A Senior Application Scientist's Guide to Enhancing Drug-like Properties
For researchers, scientists, and drug development professionals, the quest for molecular architectures that confer superior pharmacological properties is a continuous endeavor. Within the realm of medicinal chemistry, the strategic deployment of bioisosteres—substituents or groups with similar physical or chemical properties that produce broadly similar biological effects—is a cornerstone of lead optimization. This guide provides an in-depth, objective comparison of two prominent four-membered rings, oxetane and cyclobutane, as bioisosteres in the context of pyridine derivatives. We will explore how the subtle substitution of a methylene group with an oxygen atom can profoundly and predictably enhance a molecule's drug-like characteristics, supported by experimental data and detailed protocols.
The Rise of Small, Strained Rings in Drug Design
Historically, aromatic rings have been a mainstay in drug design. However, their inherent planarity and lipophilicity can contribute to metabolic liabilities, poor solubility, and off-target effects. In the modern drug discovery paradigm, there is a clear trend towards molecules with greater three-dimensionality and a higher fraction of sp³-hybridized carbons (Fsp³), a parameter correlated with increased clinical success rates.[1] Small, strained rings like cyclobutane and oxetane have emerged as powerful tools to achieve this, offering a departure from "flatland" and providing access to novel chemical space.[2]
While both cyclobutane and oxetane can act as non-planar bioisosteres for larger or more lipophilic groups, the introduction of the oxygen atom in the oxetane ring imparts a unique set of properties that often translate into a significant advantage in drug development.[3][4]
Head-to-Head: Oxetane vs. Cyclobutane in Pyridine Derivatives
The pyridine ring is a privileged scaffold in medicinal chemistry, found in numerous approved drugs.[5] The strategic functionalization of the pyridine core is critical for modulating its interaction with biological targets and fine-tuning its pharmacokinetic profile. When considering the incorporation of a four-membered ring, the choice between oxetane and cyclobutane can have dramatic consequences.
Physicochemical Properties: A Tale of Two Rings
The fundamental differences in the physicochemical properties of oxetane and cyclobutane are rooted in the electronegativity and hydrogen-bond accepting capability of the oxygen atom in the oxetane ring.
Aqueous Solubility: One of the most significant advantages of employing an oxetane ring is the marked improvement in aqueous solubility. The oxygen atom acts as a hydrogen bond acceptor, increasing the polarity of the molecule. This can lead to a substantial increase in solubility compared to the more lipophilic cyclobutane counterpart. In some cases, replacing a gem-dimethyl group (isosteric to cyclobutane in terms of sterics) with an oxetane can increase aqueous solubility by a factor of 4 to over 4000, depending on the molecular context.[6][7]
Metabolic Stability: The replacement of a metabolically vulnerable C-H bond in a cyclobutane ring with a C-O bond in an oxetane can block sites of oxidative metabolism by cytochrome P450 (CYP) enzymes.[3] This often leads to a significant improvement in metabolic stability and a longer in vivo half-life.
Lipophilicity (LogD): Oxetane-containing molecules are typically less lipophilic than their cyclobutane isosteres. This reduction in LogD can be advantageous for reducing off-target toxicity and improving the overall "drug-like" properties of a compound.
Basicity (pKa) Modulation: The strong electron-withdrawing nature of the oxetane's oxygen atom can significantly reduce the basicity of an adjacent nitrogen atom, such as the one in a pyridine ring.[8][9] An oxetane placed alpha to an amine can lower its pKa by approximately 2.7 units.[9] This is a powerful strategy to mitigate issues associated with high basicity, such as hERG channel inhibition or poor cell permeability. Replacing a cyclobutane with an oxetane can decrease the pKa by 2.5–3 units on average.[10]
Conformational and Structural Impact
The oxetane ring is more planar than cyclobutane, with a puckering angle of approximately 8.7° compared to about 30° for cyclobutane.[11][12] This difference in conformation can influence the presentation of substituents and their interactions with a target protein's binding pocket. The C-O bond in oxetane is shorter than the C-C bond in cyclobutane, which can also subtly alter the geometry of the molecule.[11]
Quantitative Comparison: Physicochemical and Pharmacokinetic Parameters
The following table summarizes the typical effects of substituting a cyclobutane ring with an oxetane ring in pyridine derivatives, based on matched molecular pair analysis from various studies.
| Parameter | Cyclobutane-Substituted Pyridine | Oxetane-Substituted Pyridine | Rationale for Change | Supporting References |
| Aqueous Solubility | Lower | Higher | Increased polarity and hydrogen bond accepting capacity of the oxetane oxygen. | [3][6][7] |
| Metabolic Stability (t½) | Lower | Higher | Blocking of metabolically labile C-H bonds by the oxetane oxygen. | [3] |
| Lipophilicity (LogD) | Higher | Lower | The polar oxygen atom in the oxetane ring reduces overall lipophilicity. | |
| Pyridine Basicity (pKa) | Higher | Lower | The electron-withdrawing effect of the oxetane oxygen reduces the basicity of the pyridine nitrogen. | [8][9][10] |
| hERG Inhibition | Higher Potential | Lower Potential | Reduced basicity of the pyridine nitrogen often correlates with lower hERG liability. | [3][9] |
| Target Binding Affinity (Ki) | Variable | Variable | Dependent on the specific interactions within the protein binding pocket. Can be improved with oxetane due to favorable polar contacts. | [3] |
Experimental Evaluation: Protocols for a Bioisosteric Comparison
To rigorously evaluate the bioisosteric replacement of cyclobutane with oxetane in your pyridine derivatives, a series of well-defined in vitro assays are essential. The following are detailed, step-by-step protocols for key experiments.
In Vitro Microsomal Stability Assay
This assay determines the rate at which a compound is metabolized by liver microsomes, providing a measure of its intrinsic clearance.
Objective: To compare the metabolic stability of a cyclobutane-substituted pyridine derivative with its oxetane-substituted counterpart.
Materials:
-
Test compounds (cyclobutane and oxetane analogs)
-
Pooled liver microsomes (human, rat, or mouse)
-
Phosphate buffer (pH 7.4)
-
NADPH regenerating system (e.g., G6P, G6PDH, and NADP+)
-
Acetonitrile with an internal standard for quenching the reaction
-
96-well plates
-
Incubator (37°C)
-
LC-MS/MS system for analysis
Protocol:
-
Prepare Stock Solutions: Dissolve test compounds in DMSO to a final concentration of 10 mM.
-
Prepare Incubation Mixture: In a 96-well plate, combine the liver microsomes (final concentration 0.5 mg/mL) and phosphate buffer. Pre-warm the plate to 37°C.
-
Initiate the Reaction: Add the test compound (final concentration 1 µM) and the NADPH regenerating system to the wells.
-
Time Points: At specific time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), quench the reaction by adding cold acetonitrile containing an internal standard.[13]
-
Protein Precipitation: Centrifuge the plate to pellet the precipitated proteins.
-
Analysis: Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound at each time point.
-
Data Analysis: Plot the natural logarithm of the percentage of remaining parent compound versus time. The slope of the line gives the elimination rate constant (k). From this, the half-life (t½) and intrinsic clearance (CLint) can be calculated.[14]
Diagram of the Microsomal Stability Workflow:
Caption: Workflow for the in vitro microsomal stability assay.
Kinetic Turbidimetric Solubility Assay
This high-throughput assay provides a rapid assessment of a compound's aqueous solubility.
Objective: To compare the aqueous solubility of a cyclobutane-substituted pyridine derivative with its oxetane-substituted counterpart.
Materials:
-
Test compounds (cyclobutane and oxetane analogs)
-
DMSO
-
Phosphate-buffered saline (PBS), pH 7.4
-
96-well or 384-well plates
-
Nephelometer or plate reader capable of measuring absorbance at 620 nm
Protocol:
-
Prepare Stock Solutions: Create serial dilutions of the test compounds in DMSO (e.g., from 10 mM).
-
Dispense into Plate: Add a small volume of each DMSO stock solution to the wells of a microplate.
-
Add Buffer: Add PBS to each well to achieve the desired final compound concentrations (typically with a final DMSO concentration of 1-2%).[6]
-
Incubate: Incubate the plate at room temperature or 37°C for a set period (e.g., 1-2 hours) to allow for precipitation to occur.[15]
-
Measure Turbidity: Measure the light scattering or absorbance at 620 nm.[6][16]
-
Data Analysis: The kinetic solubility is determined as the concentration at which the turbidity significantly increases above the baseline, indicating precipitation.[17]
Diagram of the Kinetic Solubility Workflow:
Caption: Workflow for the kinetic turbidimetric solubility assay.
Competitive Radioligand Binding Assay
This assay is used to determine the binding affinity (Ki) of a test compound for its target receptor.
Objective: To compare the target binding affinity of a cyclobutane-substituted pyridine derivative with its oxetane-substituted counterpart.
Materials:
-
Test compounds (cyclobutane and oxetane analogs)
-
A known radioligand for the target receptor
-
Cell membranes or tissue homogenates expressing the target receptor
-
Assay buffer
-
96-well plates
-
Glass fiber filters
-
Filtration apparatus
-
Scintillation counter
Protocol:
-
Prepare Reagents: Prepare serial dilutions of the test compounds. Prepare the cell membrane suspension and the radioligand solution in the assay buffer.
-
Assay Setup: In a 96-well plate, add the membrane preparation, the radioligand at a concentration close to its Kd, and varying concentrations of the test compound.[7]
-
Incubation: Incubate the plate for a sufficient time to reach equilibrium (e.g., 60 minutes at 30°C).[18]
-
Separation of Bound and Free Ligand: Rapidly filter the contents of each well through a glass fiber filter to separate the membrane-bound radioligand from the free radioligand. Wash the filters with ice-cold buffer.[7][18]
-
Quantification: Measure the radioactivity retained on the filters using a scintillation counter.[7][18]
-
Data Analysis: Plot the percentage of specific binding of the radioligand against the concentration of the test compound. Fit the data to a one-site competition model to determine the IC50 value. Calculate the Ki value using the Cheng-Prusoff equation.[7]
Synthesis of Oxetane- and Cyclobutane-Substituted Pyridines
The synthesis of these key building blocks is achievable through established synthetic routes. For example, 3-substituted pyridines can be accessed via ortho-lithiation directed by the oxetane or cyclobutane ring. Alternatively, coupling reactions can be employed to append the four-membered ring to the pyridine core.
Illustrative Synthetic Logic:
Caption: General synthetic strategies for oxetane- and cyclobutane-substituted pyridines.
Conclusion: The Strategic Advantage of the Oxetane Moiety
The bioisosteric replacement of a cyclobutane ring with an oxetane in pyridine derivatives represents a powerful and validated strategy in modern medicinal chemistry. The introduction of the oxygen atom in the oxetane ring confers a multitude of benefits, most notably significant improvements in aqueous solubility and metabolic stability, along with a reduction in lipophilicity and basicity. These enhancements in physicochemical and pharmacokinetic properties can translate into a superior overall drug candidate profile, with a higher probability of clinical success. While the impact on target binding affinity is context-dependent, the oxetane moiety offers opportunities for favorable polar interactions within the binding pocket. The experimental protocols provided in this guide offer a robust framework for researchers to systematically evaluate this bioisosteric substitution in their own drug discovery programs. By understanding and leveraging the unique properties of the oxetane ring, medicinal chemists can more effectively navigate the complexities of lead optimization and design the next generation of innovative therapeutics.
References
-
AxisPharm. (n.d.). Kinetic Solubility Assays Protocol. Retrieved from [Link]
-
Domainex. (n.d.). Turbidimetric (Kinetic) Solubility Assay. Retrieved from [Link]
-
Charnwood Discovery. (n.d.). Microsomal Stability - In Vitro Assay. Retrieved from [Link]
- Verma, D., et al. (2023). Applications of oxetanes in drug discovery and medicinal chemistry. RSC Medicinal Chemistry, 14(9), 1636-1683.
- Burkhard, J. A., et al. (2023). Oxetanes in Drug Discovery Campaigns. Journal of Medicinal Chemistry, 66(18), 12697-12709.
-
Cyprotex. (n.d.). Microsomal Stability. Retrieved from [Link]
-
protocols.io. (2024). Microsomal stability assay for human and mouse liver microsomes - drug metabolism. Retrieved from [Link]
- Burkhard, J. A., et al. (2023). Oxetanes in Drug Discovery Campaigns.
- Litskan, E. V., et al. (2025). Fine-tuning of physicochemical properties of 3,3-disubstituted oxetanes on the building blocks level. ChemRxiv.
-
Domainex. (n.d.). Microsomal Clearance/Stability Assay. Retrieved from [Link]
-
Sygnature Discovery. (n.d.). Aqueous solubility: Turbidimetric / Kinetic – Thermodynamic. Retrieved from [Link]
- Wessjohann, L. A., et al. (2016). Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry. Chemical Reviews, 116(19), 11897-11954.
-
Gifford Bioscience. (n.d.). Data Sheet Radioligand Binding Assay Protocol. Retrieved from [Link]
-
ResearchGate. (2013). Aryl-pyridine derivatives as aldosterone synthase inhibitors. Retrieved from [Link]
- National Center for Biotechnology Information. (2016). An Automated High-Throughput Metabolic Stability Assay Using an Integrated High-Resolution Accurate Mass Method and Automated Data Analysis Software.
- National Center for Biotechnology Information. (2021). Investigating 3,3-diaryloxetanes as potential bioisosteres through matched molecular pair analysis. RSC Medicinal Chemistry, 12(10), 1756-1763.
-
Evotec. (n.d.). Turbidimetric Solubility Assay. Retrieved from [Link]
-
ResearchGate. (2021). Investigating 3,3-Diaryloxetanes as Potential Bioisosteres Through Matched Molecular Pair Analysis. Retrieved from [Link]
- MDPI. (2024). Highly Oxygenated Cyclobutane Ring in Biomolecules: Insights into Structure and Activity. Molecules, 29(11), 2465.
- Springer. (2016). Radioligand saturation binding for quantitative analysis of ligand-receptor interactions. Biophysics Reports, 2(1), 1-9.
- Carreira, E. M. (2014). Adventures in Drug-like Chemistry Space: From Oxetanes to Spiroazetidines and Beyond!. CHIMIA, 68(6), 395-399.
-
BMG LABTECH. (n.d.). A fully automated kinetic solubility screen in 384-well plate format using nephelometry. Retrieved from [Link]
-
Scite.ai. (n.d.). Radioligand binding methods: practical guide and tips. Retrieved from [Link]
-
ResearchGate. (2016). Radioligand saturation binding for quantitative analysis of ligand-receptor interactions. Retrieved from [Link]
-
Beilstein Journals. (2025). Oxetanes: formation, reactivity and total syntheses of natural products. Retrieved from [Link]
-
ResearchGate. (2010). Oxetanes in Drug Discovery: Structural and Synthetic Insights. Retrieved from [Link]
-
Journal of Pharmaceutical Research International. (2021). Synthesis and Antimicrobial Activity of Some New Coumarin Incorporated Pyridine-3-carbonitrile Derivatives. Retrieved from [Link]
- National Center for Biotechnology Information. (2025). Oxetanes: formation, reactivity and total syntheses of natural products. Beilstein Journal of Organic Chemistry, 21, 101.
-
Korean Chemical Society. (n.d.). Synthesis and Characterization of 3-(Pyridin-2-ylmethyl)pentane-2,4-dione. Retrieved from [Link]
- Wiley. (2000). Kirk-Othmer Encyclopedia of Chemical Technology.
- ChemRxiv. (2023). Pyridine-Boryl Radical-Catalyzed [3π + 2σ] Cycloaddition for the Synthesis of Pyridine Bioisosteres.
-
Semantic Scholar. (2023). Oxetanes in Drug Discovery Campaigns. Retrieved from [Link]
-
ResearchGate. (2025). Synthesis of polysubstituted cyclobutanes through a photoredox strain-release/[7][7]-rearrangement cascade. Retrieved from [Link]
- National Center for Biotechnology Information. (2022). Synthesis and Biological Evaluation of 3-(Pyridine-3-yl)-2-Oxazolidinone Derivatives as Antibacterial Agents. Frontiers in Chemistry, 10, 928308.
-
ResearchGate. (2016). Synthesis of 3,3-disubstituted oxetane building blocks. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). 3-(Pyridin-3-yl)cyclobutane-1-carboxylic acid. Retrieved from [Link]
- Organic Syntheses. (2014). p-‐tolyl)-‐1H-‐pyrrolo[3,2-‐ c]pyridin.
- MDPI. (2023). Synthesis and Characterization of New 3-Cyano-2-Pyridone Derivatives as Fluorescent Scaffolds. Chemistry, 5(4), 27.
Sources
- 1. Synthesis and Biological Evaluation of 3-(Pyridine-3-yl)-2-Oxazolidinone Derivatives as Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chemrxiv.org [chemrxiv.org]
- 3. Applications of oxetanes in drug discovery and medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. img01.pharmablock.com [img01.pharmablock.com]
- 5. chemistry.mdma.ch [chemistry.mdma.ch]
- 6. Turbidimetric (Kinetic) Solubility Assay | Domainex [domainex.co.uk]
- 7. benchchem.com [benchchem.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Oxetanes in Drug Discovery Campaigns - PMC [pmc.ncbi.nlm.nih.gov]
- 10. chemrxiv.org [chemrxiv.org]
- 11. BJOC - Oxetanes: formation, reactivity and total syntheses of natural products [beilstein-journals.org]
- 12. Oxetanes: formation, reactivity and total syntheses of natural products - PMC [pmc.ncbi.nlm.nih.gov]
- 13. charnwooddiscovery.com [charnwooddiscovery.com]
- 14. Microsomal Clearance/Stability Assay | Domainex [domainex.co.uk]
- 15. evotec.com [evotec.com]
- 16. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]
- 17. bmglabtech.com [bmglabtech.com]
- 18. giffordbioscience.com [giffordbioscience.com]
Safety Operating Guide
A Guide to the Safe Disposal of 3-Methyl-2-(oxetan-3-yloxy)pyridine
For laboratory professionals engaged in the fast-paced world of research and drug development, the responsible management of chemical waste is not merely a regulatory hurdle, but a cornerstone of a safe and ethical scientific practice. This guide provides a detailed, step-by-step protocol for the proper disposal of 3-Methyl-2-(oxetan-3-yloxy)pyridine, a compound that combines the chemical characteristics of both a pyridine derivative and an oxetane. By understanding the causality behind these procedures, you can ensure the safety of your team and maintain environmental compliance.
Hazard Assessment: A Structural Perspective
3-Methyl-2-(oxetan-3-yloxy)pyridine is not a commonplace reagent, and a specific Safety Data Sheet (SDS) may not be readily available. Therefore, a risk assessment must be conducted based on its constituent structural motifs: the 3-methylpyridine (picoline) core and the oxetane ring linked by an ether bond.
-
Pyridine Moiety: The pyridine ring is the primary driver of this compound's hazard profile. Pyridine and its derivatives are classified as hazardous waste.[1][2] They are generally flammable, harmful if inhaled, swallowed, or absorbed through the skin, and can cause severe skin and eye irritation or burns.[3] Furthermore, they are recognized as being toxic to aquatic organisms, making environmental containment a priority.
-
Oxetane Moiety: The oxetane ring is a four-membered ether. While oxetanes are generally stable, the parent compound, oxetane, is a highly flammable liquid.[4][5] The presence of this ring underscores the need to treat 3-Methyl-2-(oxetan-3-yloxy)pyridine as a flammable substance.
The combined hazards necessitate that this compound be handled with the utmost care, assuming a profile of a flammable, toxic, and irritant chemical.
| Hazard Classification | Description | Rationale & Sources |
| Flammability | Flammable liquid and vapor. | Pyridine derivatives are flammable. Vapors can form explosive mixtures with air and travel to an ignition source.[3][6] |
| Acute Toxicity | Harmful if swallowed, in contact with skin, or if inhaled. | The pyridine core is associated with significant acute toxicity.[3][7] |
| Skin/Eye Damage | Causes skin irritation and serious eye damage. | Pyridine compounds are known to be corrosive and can cause burns upon contact.[8] |
| Environmental Hazard | Toxic to aquatic life. | Improper disposal can lead to long-term adverse effects in aquatic environments. |
Mandatory Personal Protective Equipment (PPE)
A multi-layered approach to PPE is non-negotiable when handling this compound. Each component serves a specific protective function.
-
Eye and Face Protection: Chemical splash goggles are mandatory. For operations with a higher risk of splashing, such as bulk transfers or spill clean-up, a face shield should be worn in addition to goggles.
-
Hand Protection: Wear nitrile or neoprene gloves. Inspect gloves for any signs of degradation or perforation before each use.[2][9]
-
Body Protection: A flame-resistant lab coat is required. Ensure it is fully buttoned to provide maximum coverage.[10]
-
Respiratory Protection: All handling of 3-Methyl-2-(oxetan-3-yloxy)pyridine waste must be conducted within a certified chemical fume hood to minimize inhalation exposure.[2][9]
Step-by-Step Waste Collection and Storage Protocol
The collection of chemical waste is a critical control point. The objective is to securely contain the waste, clearly communicate its hazards, and prevent any unintended reactions or releases.
-
Select a Compatible Waste Container: Use a clean, dry, and sealable container made of glass or high-density polyethylene (HDPE). The container must be in good condition, free of cracks or residue.
-
Label the Container: Proper labeling is paramount for safety and compliance. Before any waste is added, affix a "Hazardous Waste" label. Clearly write the full chemical name: "Waste 3-Methyl-2-(oxetan-3-yloxy)pyridine ". Include hazard pictograms for flammable, toxic, and corrosive.
-
Segregate the Waste Stream: Do not mix this waste with other chemical waste streams unless explicitly permitted by your institution's Environmental Health & Safety (EHS) department. Incompatible materials, such as strong oxidizing agents or acids, must be kept separate to prevent dangerous reactions.[11]
-
Transferring Waste: Conduct all transfers inside a chemical fume hood. Use a funnel to prevent spills. Do not fill the container beyond 90% capacity to allow for vapor expansion.
-
Secure and Store: Once waste is added, securely seal the container. Store the sealed container in a designated, cool, and well-ventilated satellite accumulation area.[2] The storage location must be equipped with secondary containment (such as a spill tray) and be away from heat, sparks, or open flames.[2][6]
-
Arrange for Disposal: Contact your institution's EHS department to schedule a pickup. Do not allow hazardous waste to accumulate for extended periods.
Emergency Procedures: Spill Management
In the event of a spill, a calm and methodical response is crucial to mitigate the hazard.
-
Alert and Evacuate: Immediately alert personnel in the vicinity. Evacuate all non-essential personnel from the area.[2]
-
Ventilate and Isolate: Ensure the area is well-ventilated, typically by ensuring the fume hood is operational. Remove all sources of ignition (e.g., turn off nearby hot plates, unplug electrical equipment).[12][13]
-
Contain the Spill: Use a non-combustible absorbent material such as vermiculite, sand, or activated carbon.[9][13] Create a dike around the spill to prevent it from spreading.
-
Absorb and Collect: Carefully apply the absorbent material, starting from the outside and working inwards. Once the liquid is fully absorbed, use non-sparking tools (e.g., plastic or brass) to collect the material into your designated hazardous waste container.[6][11]
-
Decontaminate: Wipe the spill area with a cloth dampened with a suitable solvent (e.g., isopropanol), followed by soap and water. All cleaning materials must be collected and disposed of as hazardous waste.
-
Report: Report the spill to your supervisor and EHS department, regardless of its size.
Disposal Decision Workflow
The following diagram outlines the logical flow for managing 3-Methyl-2-(oxetan-3-yloxy)pyridine from generation to final disposal.
Caption: Decision workflow for handling and disposing of 3-Methyl-2-(oxetan-3-yloxy)pyridine.
Final Disposal Pathway
Under no circumstances should 3-Methyl-2-(oxetan-3-yloxy)pyridine or its containers be disposed of in regular trash or poured down the drain.[2] The accepted and regulated method for the final disposal of pyridine-based hazardous waste is high-temperature incineration.[1]
-
Incineration: This process, typically performed in a rotary kiln at temperatures between 820°C and 1,600°C, ensures the complete thermal destruction of the compound into less harmful components like carbon dioxide, water, and nitrogen oxides.[1]
-
Licensed Waste Management Service: Your institution's EHS department partners with licensed hazardous waste disposal companies that are equipped to transport and manage these materials in accordance with all federal, state, and local regulations.[10][14] Your responsibility is to ensure the waste is properly collected, labeled, and stored for pickup.
By adhering to this comprehensive guide, you contribute to a culture of safety and environmental stewardship, building trust in your laboratory's operational excellence. Always prioritize consulting the manufacturer-provided SDS and your local EHS guidelines as the ultimate source of authority.
References
-
National Center for Biotechnology Information. (n.d.). Toxicological Profile for Pyridine - 4.4 Disposal. Retrieved from NCBI Bookshelf. [Link]
- Material Safety Data Sheet for Pyridine. (2011).
-
Clarkson University. (n.d.). Chemical Spill Procedures. Retrieved from Clarkson University Environmental Health & Safety. [Link]
-
Loba Chemie. (2015). 3-Methylpyridine for Synthesis MSDS. Retrieved from Loba Chemie. [Link]
-
Post Apple Scientific. (2024). 12 Safety Precautions To Follow When Handling Pyridine. Retrieved from Post Apple Scientific. [Link]
-
Kishida Chemical Co., Ltd. (2023). Safety Data Sheet for Pyridine. Retrieved from Kishida Chemical Co., Ltd. [Link]
-
National Center for Biotechnology Information. (2021). 3-Methylpyridine. PubChem Compound Summary for CID 7970. [Link]
-
National Center for Biotechnology Information. (n.d.). Oxetane. PubChem Compound Summary for CID 10423. [Link]
-
The Good Scents Company. (n.d.). 3-methyl pyridine information. Retrieved from The Good Scents Company. [Link]
-
Agency for Toxic Substances and Disease Registry (ATSDR). (n.d.). ToxFAQs™ for Pyridine. Retrieved from CDC. [Link]
-
PENTA. (2024). Pyridine - Safety Data Sheet. Retrieved from PENTA. [Link]
-
Wikipedia. (n.d.). 3-Methylpyridine. Retrieved from Wikipedia. [Link]
-
National Institute of Standards and Technology (NIST). (n.d.). Pyridine, 3-methyl-. Retrieved from NIST Chemistry WebBook. [Link]
-
Organic Syntheses. (2014). Working with Hazardous Chemicals. Retrieved from Organic Syntheses. [Link]
-
Wessjohann, L. A., et al. (2016). Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry. Chemical Reviews. [Link]
-
National Center for Biotechnology Information. (n.d.). Unexpected Isomerization of Oxetane-Carboxylic Acids. Retrieved from PMC. [Link]
- Google Patents. (n.d.). Method of preparing 3-methyl pyridine.
Sources
- 1. PRODUCTION, IMPORT, USE, AND DISPOSAL - Toxicological Profile for Pyridine - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. echemi.com [echemi.com]
- 4. static.cymitquimica.com [static.cymitquimica.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. lobachemie.com [lobachemie.com]
- 7. kishida.co.jp [kishida.co.jp]
- 8. 3-methyl pyridine, 108-99-6 [thegoodscentscompany.com]
- 9. 12 Safety Precautions To Follow When Handling Pyridine [postapplescientific.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. fishersci.com [fishersci.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. lin-web.clarkson.edu [lin-web.clarkson.edu]
- 14. orgsyn.org [orgsyn.org]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
